Anti-infective agent 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
3-(tert-butyliminomethyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)16-8-11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-8,17H,1-3H3 |
InChI Key |
LZMCTOKIXDZZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Discovery and Synthesis of the Novel Anti-Infective Agent 6 (AIA-6): A Technical Guide
Abstract
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This necessitates the urgent discovery and development of novel anti-infective agents with unique mechanisms of action. This document provides a comprehensive overview of the discovery, synthesis, and characterization of a promising new chemical entity, designated "Anti-infective agent 6" (AIA-6). AIA-6 was identified through a high-throughput screening campaign and demonstrates potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Herein, we detail its mechanism of action as an inhibitor of bacterial DNA gyrase, present its in vitro efficacy and cytotoxicity profile, and describe a robust, scalable synthetic route. This guide is intended for researchers and professionals in the field of drug development, offering detailed protocols and data to facilitate further investigation and development of this novel compound.
Discovery of AIA-6: A High-Throughput Screening Approach
AIA-6 was identified from a proprietary library of over 500,000 small molecules via a high-throughput screening (HTS) campaign designed to find inhibitors of Staphylococcus aureus DNA gyrase. The workflow for this screening process is outlined below. The primary assay measured the supercoiling activity of the enzyme, with hits being confirmed through secondary assays and subsequent dose-response studies.
Proposed Mechanism of Action
AIA-6 exerts its antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. Specifically, AIA-6 is hypothesized to bind to the GyrA subunit, stabilizing the DNA-gyrase cleavage complex. This action traps the enzyme on the DNA, leading to double-stranded DNA breaks and ultimately triggering an SOS response and cell death. This mechanism is distinct from that of fluoroquinolones, suggesting a potential for AIA-6 to be effective against resistant strains.
Quantitative Data Summary
AIA-6 demonstrates potent activity against a panel of Gram-positive pathogens while showing significantly lower activity against Gram-negative bacteria and mammalian cells, indicating a favorable selectivity profile.
| Organism/Cell Line | Description | MIC (μg/mL) | CC₅₀ (μg/mL) |
| Staphylococcus aureus (ATCC 29213) | Methicillin-Susceptible S. aureus (MSSA) | 0.25 | >128 |
| Staphylococcus aureus (NRS384) | Methicillin-Resistant S. aureus (MRSA) | 0.5 | >128 |
| Streptococcus pneumoniae (ATCC 49619) | Penicillin-Susceptible S. pneumoniae | 0.125 | >128 |
| Enterococcus faecalis (ATCC 29212) | Vancomycin-Susceptible Enterococcus | 1 | >128 |
| Escherichia coli (ATCC 25922) | Gram-Negative Control | >64 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative Control | >64 | >128 |
| HEK293 | Human Embryonic Kidney Cells | N/A | >128 |
| HepG2 | Human Hepatocellular Carcinoma Cells | N/A | 112 |
Synthesis of this compound
AIA-6 is synthesized via a three-step process starting from commercially available precursors. The synthesis is robust and amenable to scale-up for further pre-clinical development.
Synthetic Scheme: Step 1: Suzuki Coupling (4-bromophenyl)methanamine reacts with (2-formylphenyl)boronic acid.
Step 2: Reductive Amination The product of Step 1 reacts with 1-methylpiperazine.
Step 3: Boc Deprotection A final deprotection step yields the final product, AIA-6.
Detailed Experimental Protocols
DNA Gyrase Supercoiling Assay (Primary HTS)
-
Reaction Mixture Preparation: Prepare a master mix containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL BSA, 1 mM ATP, 25 ng relaxed pBR322 plasmid DNA, and 1 unit of S. aureus DNA gyrase.
-
Compound Addition: Dispense 20 μL of the reaction mixture into each well of a 384-well plate. Add 100 nL of test compound (AIA-6 or library compound) in DMSO to achieve a final concentration of 10 μM. For control wells, add 100 nL of DMSO.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 μL of 0.5 M EDTA to each well.
-
Detection: Add 5 μL of a DNA intercalating dye (e.g., SYBR Green) and incubate for 15 minutes in the dark.
-
Data Acquisition: Measure fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 520 nm). Inhibition is observed as a decrease in fluorescence, as the dye binds more effectively to the supercoiled product.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture Preparation: Inoculate a starter culture of the test bacterium in Cation-Adjusted Mueller-Hinton Broth (CAMHB) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of AIA-6 in CAMHB in a 96-well microtiter plate, typically ranging from 64 μg/mL to 0.06 μg/mL.
-
Inoculation: Add 50 μL of the standardized bacterial inoculum to each well containing 50 μL of the diluted compound, bringing the total volume to 100 μL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of AIA-6 that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring optical density at 600 nm.
Cytotoxicity Assay (CC₅₀ Determination)
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of AIA-6 in DMEM. Remove the old media from the cells and add 100 μL of the compound-containing media to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add 10 μL of a resazurin-based reagent (e.g., alamarBlue) to each well and incubate for another 4 hours.
-
Data Analysis: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). Calculate the percentage of cell viability relative to the DMSO-treated control wells. The CC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.
Synthesis of AIA-6 (Step 2: Reductive Amination)
-
Reaction Setup: To a solution of the aldehyde intermediate from Step 1 (1.0 eq) in 1,2-dichloroethane (0.1 M), add 1-methylpiperazine (1.2 eq) followed by sodium triacetoxyborohydride (1.5 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Conclusion and Future Directions
This compound represents a promising new lead compound in the fight against Gram-positive bacterial infections. Its novel mechanism of action, potent in vitro efficacy against resistant strains, and favorable selectivity profile warrant further investigation. Future work will focus on lead optimization to improve its pharmacokinetic properties and expand its spectrum of activity. In vivo efficacy studies in relevant animal models of infection are currently underway to validate its therapeutic potential.
A Technical Guide to the Spectrum of Activity of Ceftazidime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceftazidime is a semisynthetic, third-generation cephalosporin antibiotic administered intravenously or intramuscularly.[1][2] It is recognized for its broad-spectrum bactericidal activity, particularly against Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Developed and patented in 1978, it came into commercial use in 1984 and is included on the World Health Organization's List of Essential Medicines.[3] This guide provides an in-depth overview of Ceftazidime's mechanism of action, spectrum of activity, and the standardized protocols used for its evaluation.
Mechanism of Action
Like other β-lactam antibiotics, Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The structural integrity of the bacterial cell wall is maintained by peptidoglycan, a polymer synthesized and cross-linked by a family of enzymes known as Penicillin-Binding Proteins (PBPs).[1][5]
Ceftazidime's primary mechanism involves:
-
Penetration: It penetrates the outer membrane of Gram-negative bacteria.
-
PBP Binding: It acylates and inactivates PBPs, with a high affinity for PBP3, which is essential for septum formation during bacterial cell division.[1][5]
-
Inhibition of Transpeptidation: This inactivation prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains.[6]
-
Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a loss of cell integrity, ultimately causing bacterial cell lysis and death.[1][6]
A key feature of Ceftazidime is its stability in the presence of many β-lactamase enzymes produced by Gram-negative bacteria, which are a common cause of resistance to earlier-generation cephalosporins.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftazidime - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Ceftazidime? [synapse.patsnap.com]
- 6. What is Ceftazidime used for? [synapse.patsnap.com]
Navigating the Challenges of Gram-Negative Infections: A Technical Guide to the Evaluation of Novel Anti-Infective Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The development of novel anti-infective agents is a critical priority. This guide provides a comprehensive overview of the core methodologies and data interpretation required for the preclinical evaluation of a potential new agent, here hypothetically termed "Anti-infective agent 6," against these challenging pathogens. While specific data for a compound with this exact designation is not publicly available, this document outlines the essential experimental framework that would be applied to characterize its anti-gram-negative activity.
Quantitative Assessment of Antibacterial Activity
A primary step in the evaluation of any new anti-infective agent is to determine its potency against a panel of clinically relevant Gram-negative bacteria. The key metric for this is the Minimum Inhibitory Concentration (MIC).[1][2][3]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3] This value is crucial for assessing the potential efficacy of a compound and for comparing it to existing antibiotics.[4][5]
Table 1: Example MIC Data for this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Data not available |
| Klebsiella pneumoniae | ATCC 700603 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Acinetobacter baumannii | ATCC 19606 | Data not available |
| Enterobacter cloacae | ATCC 13047 | Data not available |
Note: This table represents a template for presenting MIC data. Specific values for "this compound" are not available in the public domain.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of anti-infective agents. The following are standard protocols for determining the MIC of a compound against Gram-negative bacteria.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.[1]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of "this compound" is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli ATCC 25922) is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[2]
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the bacterial suspension.
-
Controls: Positive (bacterial suspension in broth without the agent) and negative (broth only) controls are included.[6]
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible growth of the bacteria.[1] For certain bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[2]
Agar Dilution Method
The agar dilution method is another reliable technique for MIC determination and allows for the simultaneous testing of multiple bacterial strains.[1]
Protocol:
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a specific concentration of "this compound".
-
Inoculum Preparation: Bacterial suspensions of the test strains are prepared and standardized.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the organism on the agar surface.[1]
Visualizing Experimental Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological pathways. The following are Graphviz (DOT language) scripts for generating such diagrams.
Broth Microdilution Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Potential Mechanism of Action: Outer Membrane Disruption
While the specific mechanism of "this compound" is unknown, a common target for agents against Gram-negative bacteria is the outer membrane.
Caption: Hypothetical signaling pathway for outer membrane disruption by an anti-infective agent.
Conclusion
The rigorous and standardized evaluation of new anti-infective agents is fundamental to the development of effective therapies against multidrug-resistant Gram-negative bacteria. While specific data on "this compound" is not currently available, the protocols and frameworks outlined in this guide provide a robust foundation for its characterization. The determination of MIC values through methods such as broth and agar dilution, coupled with a thorough investigation of its mechanism of action, will be critical in advancing our understanding of its potential clinical utility. Further studies, including time-kill kinetics and in vivo efficacy models, would be the necessary next steps in the comprehensive evaluation of any promising new anti-infective compound.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. idexx.dk [idexx.dk]
- 5. idexx.com [idexx.com]
- 6. actascientific.com [actascientific.com]
Technical Guide: Target Identification and Mechanism of Action of AIA-6
This document provides an in-depth overview of the target identification studies for the novel anti-infective compound, designated "Anti-infective agent 6" (AIA-6). The research outlined herein elucidates the molecular target and mechanism of action of AIA-6, a potent inhibitor of bacterial growth.
Executive Summary
AIA-6 is a novel synthetic molecule demonstrating significant bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide details the comprehensive studies undertaken to identify its molecular target. Through a combination of affinity chromatography, mass spectrometry, and enzymatic assays, Dihydrofolate Reductase (DHFR) has been conclusively identified as the primary target of AIA-A6. This finding places AIA-6 in a well-established class of antibiotics, but with a potentially novel binding mechanism, offering a promising avenue for combating resistant strains.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization and target validation of AIA-6.
Table 1: In Vitro Antibacterial Activity of AIA-6
| Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | 0.5 | 1.0 |
| Staphylococcus aureus (MRSA, BAA-1717) | 1.0 | 2.0 |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | 8.0 | 16.0 |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates.
Table 2: Enzymatic Inhibition of Dihydrofolate Reductase (DHFR)
| Enzyme Source | AIA-6 IC₅₀ (nM) | Trimethoprim IC₅₀ (nM) |
|---|---|---|
| S. aureus DHFR | 7.5 | 5.2 |
| Human DHFR | > 10,000 | 2,500 |
IC₅₀: Half-maximal Inhibitory Concentration. A higher value for human DHFR indicates selectivity for the bacterial enzyme.
Experimental Protocols
Target Identification via Affinity Chromatography
This protocol was designed to isolate binding partners of AIA-6 from bacterial lysate.
-
Immobilization of AIA-6: AIA-6 was chemically synthesized with a terminal carboxyl group. This derivative was covalently attached to an amine-activated sepharose resin via carbodiimide coupling chemistry.
-
Lysate Preparation: Methicillin-resistant Staphylococcus aureus (MRSA, BAA-1717) was cultured to mid-log phase in Tryptic Soy Broth. Cells were harvested, washed, and lysed by sonication in a non-denaturing lysis buffer.
-
Affinity Chromatography: The clarified lysate was passed over the AIA-6-conjugated resin column. The column was washed extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Bound proteins were eluted using a high-concentration gradient of free AIA-6, followed by a high-salt buffer wash.
-
Protein Identification: Eluted fractions were concentrated and separated by SDS-PAGE. Protein bands unique to the AIA-6 elution were excised and identified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
DHFR Enzymatic Assay
This assay quantifies the inhibitory effect of AIA-6 on DHFR activity.
-
Reaction Components: The assay mixture contained 100 mM HEPES buffer (pH 7.5), dihydrofolate (DHF), and NADPH.
-
Enzyme and Inhibitor: Recombinant S. aureus DHFR was added to the reaction mixture with varying concentrations of AIA-6 (or a control inhibitor, Trimethoprim).
-
Initiation and Measurement: The reaction was initiated by the addition of NADPH. The rate of NADPH oxidation to NADP⁺ was monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
IC₅₀ Determination: The rate of reaction was plotted against the inhibitor concentration, and the IC₅₀ value was calculated using a four-parameter logistic curve fit.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes and pathways related to the AIA-6 mechanism of action and its identification.
An In-depth Technical Guide on the Molecular Structure and Function of Gefapixant
Disclaimer: The term "Anti-infective agent 6" does not correspond to a known scientific entity. This guide focuses on Gefapixant , a well-documented P2X3 receptor antagonist, to fulfill the detailed requirements of the user's request for a technical whitepaper. Gefapixant's mechanism, while primarily targeting the cough reflex, involves pathways relevant to sensory nerve activation that can be triggered by inflammatory mediators, a process often associated with infection and irritation.[1]
Executive Summary
Gefapixant (formerly known as AF-219 and MK-7264) is a first-in-class, orally active, and selective antagonist of the P2X3 and P2X2/3 receptors.[2] These receptors are ATP-gated ion channels located on sensory C-fibers of the vagus nerve in the airways.[3][4] By blocking the binding of extracellular adenosine triphosphate (ATP), Gefapixant modulates the hypersensitization of these sensory neurons, thereby reducing the urge to cough in patients with refractory or unexplained chronic cough.[1][5] This document provides a comprehensive overview of Gefapixant's molecular structure, mechanism of action, associated signaling pathways, quantitative efficacy data from clinical trials, and detailed experimental protocols relevant to its study.
Molecular Structure
Gefapixant is a small molecule with the chemical formula C₁₄H₁₉N₅O₄S.[3] Its structure is characterized by a diaminopyrimidine group linked via an ether bond to a substituted benzenesulfonamide moiety.
-
IUPAC Name: 5-((2,4-diaminopyrimidin-5-yl)oxy)-2-methoxy-4-(propan-2-yl)benzenesulfonamide[3]
-
Molecular Weight: 353.40 g/mol [6]
-
CAS Number: 1015787-98-0[3]
The citrate salt, Gefapixant Citrate, is often used in pharmaceutical formulations.[7][8]
Chemical Identifiers:
-
SMILES: CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC[7][9]
-
InChIKey: AIJVJYUOMCRFOE-UHFFFAOYSA-N[7]
Mechanism of Action and Signaling Pathways
Gefapixant exerts its therapeutic effect by acting as a selective, non-competitive, allosteric antagonist of P2X3 receptors.[2][10][11]
Target Receptors: P2X3 and P2X2/3
P2X3 receptors are ligand-gated ion channels that are primarily expressed on sensory afferent neurons.[12] They are activated by extracellular ATP, which is released from cells during inflammation, irritation, or mechanical stress.[13] The activation of these receptors on airway C-fibers leads to the initiation of an action potential, which is transmitted to the brainstem and perceived as an urge to cough.[3][4][5] Gefapixant also shows activity against the P2X2/3 heterotrimeric receptor subtype.[3][6]
Molecular Interaction
Structural studies have revealed that Gefapixant binds to an allosteric site at the interface between P2X3 protein subunits.[10] This binding event blocks the channel from activating, even when ATP is bound to its orthosteric site.[10][11] This allosteric antagonism is a key feature of its mechanism, providing selectivity and modulating the receptor's response to its natural ligand.[11]
Signaling Pathway
The signaling pathway leading to the cough reflex involves the release of ATP from airway epithelial cells in response to irritants or inflammatory signals. This extracellular ATP then binds to and activates P2X3 receptors on vagal afferent C-fibers, causing depolarization and the generation of an action potential that propagates to the cough center in the brainstem. Gefapixant interrupts this pathway at a crucial early step.
Quantitative Data
The efficacy of Gefapixant has been evaluated in several clinical trials. The primary measure of efficacy is the reduction in 24-hour cough frequency.
In Vitro Activity
| Target | Assay Type | IC₅₀ | Reference |
| Human P2X3 Homotrimer | Cell-free assay | ~30 nM | [6] |
| Human P2X2/3 Heterotrimer | Cell-free assay | 100-250 nM | [6] |
| Human P2X3 Homotrimer | Patch clamp | 153 nM | [10] |
| Human P2X2/3 Heterotrimer | Patch clamp | 220 nM | [10] |
Phase 3 Clinical Trial Efficacy (COUGH-1 & COUGH-2)
The COUGH-1 and COUGH-2 trials were pivotal Phase 3 studies evaluating the efficacy and safety of Gefapixant in adults with refractory or unexplained chronic cough.[14]
| Trial | Dose | Timepoint | Placebo-Adjusted Relative Reduction in 24-Hour Cough Frequency | p-value | Reference |
| COUGH-1 | 45 mg BID | Week 12 | 18.5% | 0.041 | [14][15] |
| COUGH-2 | 45 mg BID | Week 24 | 14.6% | 0.031 | [14][15] |
BID = twice daily
Patient-Reported Outcomes (PROs)
Improvements were also observed in patient-reported outcomes, such as the Leicester Cough Questionnaire (LCQ) total score.[16][17]
| Trial | Dose | Timepoint | Difference vs. Placebo in LCQ Total Score | p-value | Reference |
| Phase 3b | 45 mg BID | Week 12 | 0.75 | 0.034 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of P2X3 receptor antagonists like Gefapixant.
Electrophysiology (Patch Clamp) for IC₅₀ Determination
This protocol is used to measure the inhibitory effect of a compound on the ion channel function of P2X3 receptors expressed in a host cell line (e.g., HEK293 cells).
References
- 1. drugtopics.com [drugtopics.com]
- 2. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Exploring the Potential of a P2X3 Receptor Antagonist: Gefapixant in the Management of Persistent Cough Associated with Interstitial Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Gefapixant Citrate | C20H27N5O11S | CID 145720531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. The Efficacy and Safety of Gefapixant in a Phase 3b Trial of Patients with Recent-Onset Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atsjournals.org [atsjournals.org]
In Vitro Efficacy of Anti-infective Agent 6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro efficacy of a novel compound designated as Anti-infective agent 6 (also referred to as compound 28). The data herein focuses on its activity against parasitic protozoa, highlighting its potential as a developmental candidate for anti-parasitic therapies. This document outlines the core efficacy data, the detailed experimental protocols used to generate this data, and visual representations of relevant biological pathways and experimental workflows.
Core Efficacy Data
This compound has demonstrated potent activity against the parasitic protozoa Plasmodium falciparum, the causative agent of malaria, and Leishmania donovani, a causative agent of visceral leishmaniasis. The in vitro efficacy is summarized by the half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit 50% of the parasite's growth or viability.
Table 1: Anti-parasitic Activity of this compound
| Target Organism | Strain | IC50 (µM) | Selectivity Index (SI) |
| Plasmodium falciparum | F32-ART | 1.4 | >36 |
| Leishmania donovani | N/A | 3.5 | N/A |
Data sourced from publicly available information on this compound (compound 28)[1][2].
Experimental Protocols
The following protocols describe the methodologies for determining the in vitro efficacy of this compound against P. falciparum and L. donovani, as well as assessing its cytotoxicity to establish a selectivity index.
In Vitro Anti-plasmodial Susceptibility Testing
This protocol is designed to determine the IC50 value of this compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: The F32-ART strain of P. falciparum is maintained in continuous culture in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Procedure:
-
A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 1% and a hematocrit of 2.5%.
-
The plate is incubated for 72 hours under the conditions described above.
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay. After incubation, the plate is frozen to lyse the erythrocytes. Lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
-
Data Analysis: The fluorescence intensity is plotted against the log of the drug concentration. The IC50 value is determined by non-linear regression analysis of the dose-response curve.
In Vitro Anti-leishmanial (Amastigote) Susceptibility Testing
This protocol determines the IC50 value of this compound against the intracellular amastigote form of L. donovani.
-
Cell Culture: Murine macrophages (e.g., J774A.1 cell line) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Macrophages are seeded in a 96-well plate and allowed to adhere overnight.
-
The adherent macrophages are then infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.
-
After 24 hours, extracellular parasites are washed away, and serial dilutions of this compound are added to the wells.
-
The plate is incubated for an additional 72 hours.
-
The number of viable amastigotes is quantified. The host cell macrophages are lysed, and the released amastigotes are stained with a DNA-binding dye (e.g., DAPI).
-
The number of parasites is counted using fluorescence microscopy or a high-content imaging system.
-
-
Data Analysis: The number of amastigotes per macrophage is determined for each drug concentration. The IC50 value is calculated from the dose-response curve using non-linear regression.
In Vitro Cytotoxicity Assay
This protocol is used to assess the toxicity of this compound against a mammalian cell line (e.g., HeLa or HEK293) to determine the selectivity index (SI). The SI is calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50).
-
Cell Culture: The selected mammalian cell line is maintained in appropriate culture medium and conditions.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTS assay[3][4]. MTS reagent is added to each well and incubated for 2-4 hours. The absorbance is then measured at 490 nm.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The CC50 value is determined from the resulting dose-response curve.
Visualizations: Workflows and Pathways
Experimental and Data Analysis Workflow
The following diagram illustrates the general workflow for determining the in vitro efficacy of a novel anti-infective compound.
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for this compound is not publicly detailed, many anti-parasitic agents function by disrupting critical signaling pathways within the parasite. The diagram below represents a hypothetical pathway where an agent inhibits a key kinase, leading to the downstream blockage of transcription factors necessary for parasite survival and proliferation.
References
Preliminary Toxicity Profile of Anti-infective Agent 6
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive preliminary toxicity profile of Anti-infective agent 6, a novel compound with demonstrated activity against Plasmodium falciparum and Leishmania donovani. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new anti-infective candidates.
Introduction
This compound (also referred to as compound 28) is a naphtho-enaminodione quinone synthesized from lawsone.[1][2] It has shown promising activity against the F32-ART-resistant strain of P. falciparum and L. donovani promastigotes.[1][3][4] A critical aspect of preclinical drug development is the early characterization of a compound's toxicity profile to assess its potential for safe clinical use. This guide summarizes the available preliminary toxicity data for this compound and provides an overview of standard experimental protocols for key toxicological assessments.
In Vitro Efficacy and Selectivity
This compound has demonstrated potent in vitro activity against parasitic protozoa with a favorable selectivity index, indicating a potentially wide therapeutic window.
Table 1: In Vitro Activity and Cytotoxicity of this compound [1][3][4]
| Parameter | Organism/Cell Line | Result |
| IC50 | Plasmodium falciparum F32-ART | 1.4 µM |
| IC50 | Leishmania donovani | 3.5 µM |
| CC50 | Macrophage RAW 264.7 cells | > 100 µM |
| Selectivity Index (SI) | P. falciparum (CC50/IC50) | > 36 |
| Selectivity Index (SI) | L. donovani (CC50/IC50) | > 28 |
Preliminary Toxicity Assessment
The preliminary toxicity data for this compound is primarily based on in vitro cytotoxicity assays. Further studies are required to establish a comprehensive toxicity profile, including assessments of genotoxicity, cardiotoxicity, and other organ-specific toxicities.
Cytotoxicity
As indicated in Table 1, this compound exhibits low cytotoxicity against the murine macrophage cell line RAW 264.7, with a 50% cytotoxic concentration (CC50) greater than 100 µM.[1][3][4] This suggests a favorable initial safety profile at the cellular level.
Genotoxicity
Specific genotoxicity data for this compound are not yet available. However, the broader class of naphthoquinones, to which this agent belongs, has been studied for its genotoxic potential. Some naphthoquinones have been shown to induce genotoxicity in vitro, often mediated by the generation of reactive oxygen species (ROS).[1][5] It is important to note that in vitro results do not always translate to in vivo effects, as mammalian organisms possess robust antioxidant defense mechanisms.[1]
To thoroughly assess the genotoxic potential of this compound, a battery of standard assays is recommended, including the Ames test for mutagenicity, the in vitro micronucleus assay for clastogenicity, and the comet assay for DNA damage.
Potential Mechanisms of Action and Toxicity
The mechanism of action of lawsone derivatives like this compound is thought to involve the disruption of key mitochondrial functions in pathogens.[6][7] This can also be a source of potential toxicity in host cells.
Inhibition of Mitochondrial Electron Transport Chain
Docking studies suggest that related naphthoquinones may inhibit the cytochrome bc1 complex and dihydroorotate dehydrogenase (DHODH) in P. falciparum.[2][3] These enzymes are crucial for the parasite's mitochondrial electron transport chain and pyrimidine biosynthesis.[8][9][10] Inhibition of these targets can lead to a collapse of the mitochondrial membrane potential and ATP depletion.
Reactive Oxygen Species (ROS) Generation
Naphthoquinones are known to undergo redox cycling, which can lead to the production of reactive oxygen species (ROS).[6][11] While this can contribute to their anti-infective activity, excessive ROS production in host cells can cause oxidative stress, leading to cellular damage.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Line: Murine macrophage cell line (RAW 264.7).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
-
In Vitro Antiplasmodial Activity Assay
This assay determines the efficacy of the compound against P. falciparum.
-
Parasite Strain: P. falciparum F32-ART (artemisinin-resistant).
-
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with 10% human serum.
-
In a 96-well plate, add serial dilutions of this compound to parasite cultures with a starting parasitemia of 0.5% and a final hematocrit of 2.5%.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Determine the IC50 value, the concentration at which parasite growth is inhibited by 50%.
-
In Vitro Leishmanicidal Activity Assay
This protocol assesses the compound's activity against Leishmania promastigotes.
-
Parasite Strain: L. donovani promastigotes.
-
Procedure:
-
Culture L. donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum.
-
In a 96-well plate, add serial dilutions of this compound to a suspension of promastigotes (1 x 106 parasites/mL).
-
Incubate the plates for 72 hours at 26°C.
-
Assess parasite viability using a resazurin-based colorimetric assay.
-
Determine the IC50 value, the concentration that inhibits parasite growth by 50%.
-
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying compounds that can cause gene mutations.[13][14][15]
-
Bacterial Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In separate tubes, mix the test compound dilutions, the bacterial culture, and, optionally, a liver extract (S9 fraction) for metabolic activation.
-
Pour the mixture onto minimal glucose agar plates lacking histidine.
-
Incubate the plates for 48-72 hours at 37°C.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the formation of micronuclei in cultured cells.[16][17]
-
Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, V79).
-
Procedure:
-
Treat cell cultures with various concentrations of this compound.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
After an appropriate incubation period, harvest the cells, fix, and stain them with a DNA-specific dye.
-
Score the frequency of micronuclei in binucleated cells using a microscope. An increase in micronucleus frequency indicates clastogenic or aneugenic activity.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19][20]
-
Cell Line: Any eukaryotic cell type.
-
Procedure:
-
Expose cells to this compound for a defined period.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline or neutral conditions.
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Damaged DNA will migrate out of the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.
-
Visualizations
The following diagrams illustrate key experimental workflows and potential signaling pathways related to the action of this compound.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. A review of the genotoxic potential of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity of 1,4-benzoquinone and 1,4-naphthoquinone in relation to effects on glutathione and NAD(P)H levels in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthesis and Biological Evaluation of Thio-Derivatives of 2-Hydroxy-1,4-Naphthoquinone (Lawsone) as Novel Antiplatelet Agents [frontiersin.org]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. CometAssay Assay Principle: R&D Systems [rndsystems.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Penicillin: Origin, Efficacy, and Mechanism of Action
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the seminal anti-infective agent, penicillin. The name "Anti-infective agent 6" is not a standard recognized nomenclature in scientific literature; therefore, this guide focuses on penicillin, a foundational and well-documented antibiotic, to serve as a detailed model. This document delves into its natural origins, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and illustrates its mechanism of action.
Origin and Natural Sources
The discovery of penicillin marked a turning point in modern medicine. In 1928, Scottish physician Alexander Fleming at St. Mary's Hospital in London, serendipitously discovered the antibacterial properties of a mold that had contaminated a culture of Staphylococcus bacteria.[1][2][3][4][5] He observed a zone of inhibition around the mold where the bacteria failed to grow.[4][6] The mold was identified as a member of the Penicillium genus, and Fleming named the active substance it produced "penicillin".[2][3]
The original strain discovered by Fleming is now identified as Penicillium rubens, which was previously known as Penicillium notatum or Penicillium chrysogenum.[2][7][8] While Fleming's initial strain produced penicillin in small quantities, subsequent research, particularly during World War II, led to the isolation of more productive strains.[5] A particularly high-yielding strain of Penicillium chrysogenum was isolated from a moldy cantaloupe in Peoria, Illinois, which became the progenitor for many of the strains used in the mass production of penicillin.[9]
Today, most penicillins for clinical use are produced through a process of deep-tank fermentation using high-yielding, genetically engineered strains of Penicillium chrysogenum.[7][10] While a number of natural penicillins have been discovered, the two in primary clinical use are Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin).[7] Several other Penicillium species have been identified as penicillin producers, including P. nalgiovense, P. griseofulvum, P. dipodomys, and P. flavigenum.[8][11][12][13]
Quantitative Data: In Vitro Efficacy
The efficacy of an anti-infective agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for Penicillin G and Penicillin V against a range of common bacterial pathogens. These values can vary based on the bacterial strain and the testing methodology employed.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin G
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (penicillin-susceptible) | ≤0.06 - 0.5 | ≤0.06 | 1 |
| Staphylococcus aureus (penicillin-resistant) | 0.4 - >128 | 24 | >128 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | - | - |
| Streptococcus pneumoniae (penicillin-intermediate) | 0.12 - 1 | - | - |
| Streptococcus pneumoniae (penicillin-resistant) | ≥2 | - | - |
| Streptococcus pyogenes (Group A Strep) | ≤0.12 | - | - |
| Streptococcus agalactiae (Group B Strep) | 0.03 - 0.125 | 0.125 | 0.125 |
| Enterococcus faecalis | 2 - 4 | 2 | 4 |
| Escherichia coli | 64 - >128 | - | - |
| Klebsiella pneumoniae | 128 | - | 128 |
Data compiled from multiple sources.[14][15][16] MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Minimum Inhibitory Concentration (MIC) of Penicillin V
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus spp. (penicillin-susceptible) | ≤0.12 |
| Streptococcus spp. (beta-hemolytic group) | ≤0.12 |
| Streptococcus pneumoniae (non-meningitis isolates, susceptible) | ≤0.06 |
| Streptococcus pneumoniae (non-meningitis isolates, intermediate) | 0.12 - 1 |
| Streptococcus pneumoniae (non-meningitis isolates, resistant) | ≥2 |
Data sourced from FDA guidelines and prescribing information.[17][18]
Experimental Protocols
The determination of antimicrobial susceptibility is crucial for effective clinical use. The following are standardized protocols for two common methods used to evaluate the in vitro activity of penicillin.
This method determines the MIC of an antimicrobial agent in a liquid medium.
Protocol:
-
Preparation of Antimicrobial Solutions: A stock solution of penicillin is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a pure culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted penicillin is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is determined as the lowest concentration of penicillin at which there is no visible growth (turbidity) of the bacterium.
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics.
Protocol:
-
Inoculum Preparation: A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Plate Inoculation: A sterile cotton swab is dipped into the adjusted inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Application of Antibiotic Disks: Paper disks impregnated with a known concentration of penicillin (e.g., 10 units) are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. This diameter is then compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to penicillin.
Mechanism of Action and Signaling Pathways
Penicillin belongs to the β-lactam class of antibiotics. Its mechanism of action involves the disruption of bacterial cell wall synthesis.
The bacterial cell wall is composed of a polymer called peptidoglycan, which provides structural integrity. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by enzymes known as penicillin-binding proteins (PBPs), including DD-transpeptidase.[1][2][4]
Penicillin mimics the D-alanyl-D-alanine portion of the peptide chains that are the natural substrate for PBPs.[4][19] The highly reactive β-lactam ring of penicillin covalently binds to the active site of the PBP, leading to its irreversible inactivation.[4][12][19] This inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[1][2][5]
Caption: Mechanism of penicillin action on bacterial cell wall synthesis.
The following diagram illustrates the logical flow of the two primary methods for determining penicillin's efficacy against a bacterial isolate.
Caption: Workflow for antimicrobial susceptibility testing (AST).
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Weird Science: Penicillin and the Cell Wall | manoa.hawaii.edu/ExploringOurFluidEarth [manoa.hawaii.edu]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. goldbio.com [goldbio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Penicillin Binding Proteins as Danger Signals: Meningococcal Penicillin Binding Protein 2 Activates Dendritic Cells through Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asm.org [asm.org]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcmas.com [ijcmas.com]
- 17. drugs.com [drugs.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Agar Disk Diffusion Method for Anti-infective Agent 6
Audience: Researchers, scientists, and drug development professionals.
Introduction
The agar disk diffusion test, also known as the Kirby-Bauer test, is a widely used method in microbiology to determine the susceptibility of bacteria to various antimicrobial agents.[1][2][3] The principle of the test involves placing a filter paper disk impregnated with a known concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a specific bacterium.[1][3][4] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient.[1][4] If the bacterium is susceptible to the agent, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk after incubation.[2][5] The diameter of this zone is inversely related to the minimum inhibitory concentration (MIC) of the antimicrobial agent.[2]
These application notes provide a detailed protocol for using the agar disk diffusion method to evaluate the efficacy of "Anti-infective agent 6," a novel broad-spectrum antimicrobial agent. The procedures outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[1][6][7]
Experimental Protocols
Preparation of Materials
-
Media: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious, rapidly growing bacteria.[1][4] The pH of the medium should be between 7.2 and 7.4 at room temperature.[4][8] Prepare MHA plates with a uniform depth of 4 mm.[4][8]
-
This compound Disks: Prepare sterile 6-mm filter paper disks impregnated with a standardized concentration of this compound (e.g., 30 µg).
-
Bacterial Inoculum: The bacterial suspension to be tested should be adjusted to match the turbidity of a 0.5 McFarland standard.[1] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Quality Control (QC) Strains: Use standard QC strains such as Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, and Pseudomonas aeruginosa ATCC® 27853™.
Detailed Experimental Workflow
The following protocol details the standardized procedure for performing the agar disk diffusion test.
Step 1: Inoculum Preparation
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.
-
Transfer the colonies to a tube containing sterile broth or saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with a contrasting black line or by using a photometric device.[8]
Step 2: Inoculation of Mueller-Hinton Agar Plate
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[5]
-
Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the fluid level.[1][5]
-
Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution and a confluent lawn of growth.[1][5]
-
Finally, swab the rim of the agar.[5]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1]
Step 3: Application of Antimicrobial Disks
-
Using sterile forceps or a disk dispenser, place the this compound disk and other relevant control antibiotic disks onto the inoculated agar surface.[1][5]
-
Ensure disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the plate to prevent overlapping of zones.[4]
-
Gently press each disk to ensure complete contact with the agar surface.[4] Do not move a disk once it has been placed, as diffusion begins almost instantaneously.[4][5]
Step 4: Incubation
-
Within 15 minutes of disk application, invert the plates and place them in a non-CO₂ incubator.[5][9]
-
Incubate at 35 ± 2°C for 16-18 hours for most bacterial species.[5] Incubation conditions may vary for fastidious organisms.
Step 5: Measurement and Interpretation
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter (mm) using a ruler or calipers.[5] Measurements should be taken from the underside of the plate against a dark, non-reflective background.
-
Interpret the results by comparing the measured zone diameters to the established interpretive criteria (see Data Presentation section). The categories are typically Susceptible (S), Intermediate (I), and Resistant (R).[1][2]
Figure 1: Standardized workflow for the agar disk diffusion susceptibility test.
Data Presentation
Quantitative data from disk diffusion assays should be recorded and interpreted systematically. The tables below provide hypothetical interpretive criteria, sample results, and quality control ranges for this compound.
Table 1: Zone Diameter Interpretive Criteria for this compound (30 µg disk)
| Organism Type | Resistant (mm) | Intermediate (mm) | Susceptible (mm) |
| Enterobacteriaceae (e.g., E. coli) | ≤ 14 | 15 - 18 | ≥ 19 |
| Staphylococcus spp. (e.g., S. aureus) | ≤ 17 | 18 - 20 | ≥ 21 |
| Pseudomonas aeruginosa | ≤ 12 | 13 - 16 | ≥ 17 |
| Enterococcus spp. | ≤ 15 | 16 - 19 | ≥ 20 |
Table 2: Example Test Results for this compound
| Test Organism | Zone Diameter (mm) | Interpretation |
| E. coli (Clinical Isolate) | 22 | Susceptible |
| S. aureus (Clinical Isolate) | 15 | Resistant |
| P. aeruginosa (Clinical Isolate) | 18 | Susceptible |
| E. faecalis (Clinical Isolate) | 17 | Intermediate |
Table 3: Quality Control Ranges for this compound (30 µg disk)
| QC Organism | ATCC® Strain | Zone Diameter Range (mm) |
| Escherichia coli | 25922 | 23 - 29 |
| Staphylococcus aureus | 25923 | 25 - 31 |
| Pseudomonas aeruginosa | 27853 | 18 - 24 |
Mechanism of Action & Logical Relationships
Hypothetical Mechanism of Action of this compound
For illustrative purposes, this compound is hypothesized to function as a protein synthesis inhibitor. Specifically, it binds to the 50S ribosomal subunit of bacteria, which interferes with the transpeptidation step of polypeptide chain elongation. This action is bacteriostatic at low concentrations and bactericidal at higher concentrations, effectively halting bacterial growth and proliferation.[10][11]
Figure 2: Hypothetical mechanism of this compound as a protein synthesis inhibitor.
Logical Relationship of Interpretation
The diameter of the zone of inhibition is directly correlated with the susceptibility of the microorganism to the antimicrobial agent. A larger zone indicates greater susceptibility, while a smaller or absent zone signifies resistance.[12] This relationship is standardized by establishing breakpoints.
Figure 3: Logical flow from zone measurement to susceptibility interpretation.
References
- 1. asm.org [asm.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 6. nih.org.pk [nih.org.pk]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. apec.org [apec.org]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. nurseslabs.com [nurseslabs.com]
- 11. Antibiotic - Wikipedia [en.wikipedia.org]
- 12. singerinstruments.com [singerinstruments.com]
Application Notes and Protocols: Anti-infective Agent 6 in Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Anti-infective agent 6 in various cell culture-based infection models. Detailed protocols for cytotoxicity and anti-parasitic activity assays are included to guide researchers in evaluating the efficacy and safety profile of this compound.
Introduction
Data Presentation
The following tables summarize the quantitative data regarding the bioactivity of this compound.
Table 1: Anti-parasitic Activity of this compound
| Pathogen | Strain | In Vitro Model | IC50 (µM) |
| Plasmodium falciparum | F32-ART | Erythrocyte Culture | 1.4[5] |
| Leishmania donovani | - | Macrophage Infection | 3.5[5] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Assay | CC50 (µM) |
| RAW 264.7 | Murine Macrophage | MTT Assay | >100[5] |
Table 3: Selectivity Index of this compound
| Pathogen | Selectivity Index (SI) |
| Plasmodium falciparum | >36 |
| Leishmania donovani | >28[2] |
The Selectivity Index (SI) is calculated as CC50 / IC50.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, related naphthoquinone compounds have been suggested to target key parasite enzymes.[1][6] Molecular docking studies on similar compounds suggest potential inhibition of cytochrome bc1 or dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum.[1][6]
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Protocol 1: In Vitro Anti-plasmodial Activity Assay
This protocol is adapted from standard procedures for testing anti-malarial compounds against P. falciparum.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., F32-ART strain)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with human serum or Albumax)[7]
-
This compound stock solution (in DMSO)
-
96-well microplates
-
SYBR Green I or Giemsa stain
-
Incubator with a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C[8]
Procedure:
-
Prepare a synchronized culture of P. falciparum at the ring stage with a parasitemia of 0.5-1% and a hematocrit of 2%.[9]
-
Serially dilute this compound in complete culture medium in a 96-well plate. Include a drug-free control and a positive control (e.g., chloroquine).
-
Add the parasite culture to each well.
-
Incubate the plate for 72 hours under the specified conditions.
-
After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I for fluorometric analysis or prepare thin blood smears for microscopic counting with Giemsa stain.
-
Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Caption: Workflow for the in vitro anti-plasmodial activity assay.
Protocol 2: In Vitro Anti-leishmanial Activity Assay
This protocol outlines the assessment of this compound against intracellular amastigotes of L. donovani in a macrophage infection model.[10][11][12][13]
Objective: To determine the IC50 of this compound against L. donovani amastigotes.
Materials:
-
RAW 264.7 murine macrophage cell line[14]
-
L. donovani promastigotes
-
Complete DMEM medium (supplemented with 10% FBS and antibiotics)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Giemsa stain or a suitable fluorescent dye for parasite detection
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Infect the macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound. Include a drug-free control and a positive control (e.g., miltefosine).
-
Incubate for another 48-72 hours.
-
Fix the cells and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages for each drug concentration by microscopy.
-
Calculate the IC50 value based on the reduction in the number of intracellular parasites.
Caption: Workflow for the in vitro anti-leishmanial activity assay.
Protocol 3: Cytotoxicity Assay
This protocol uses the MTT assay to evaluate the cytotoxicity of this compound against a mammalian cell line.[15][16][17]
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
RAW 264.7 cell line
-
Complete DMEM medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value from the dose-response curve.
Caption: Workflow for the cytotoxicity assay.
References
- 1. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of Anti-infectious Agents from Lawsone in a Three-Component Reaction with Aldehydes and Isocyanides - Vigipallia [integ04-cnspfv.archimed.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. malariaresearch.eu [malariaresearch.eu]
- 8. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synchronous culture of Plasmodium falciparum at high parasitemia levels | Springer Nature Experiments [experiments.springernature.com]
- 10. Leishmania Donovani. Hamster macrophage interactions in vitro: cell entry, intracellular survival, and multiplication of amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induced pluripotent stem cell-derived human macrophages as an infection model for Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Cytotoxicity test against RAW macrophage cell line using MTT assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Exposure of the murine RAW 264.7 macrophage cell line to dicalcium silicate coating: assessment of cytotoxicity and pro-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Note & Protocol: Biofilm-Disruptin 6 for Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. These biofilms exhibit increased tolerance to conventional antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings. The development of novel anti-infective agents that can effectively disrupt these resilient structures is a critical area of research.
This document provides detailed application notes and protocols for the use of Biofilm-Disruptin 6 , a novel, hypothetical anti-infective agent, in biofilm disruption assays. Biofilm-Disruptin 6 is postulated to interfere with bacterial communication pathways, specifically the quorum sensing (QS) system, leading to the destabilization and disruption of the biofilm matrix. The following sections outline the quantitative assessment of its efficacy and provide standardized protocols for its evaluation.
Quantitative Data Summary
The efficacy of Biofilm-Disruptin 6 was evaluated against mature biofilms of common pathogenic bacteria. The key metrics determined were the Minimum Biofilm Eradication Concentration (MBEC) and the percentage of biofilm reduction at sub-MBEC concentrations. The results are summarized in the tables below.
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Biofilm-Disruptin 6
| Bacterial Species | Strain | MBEC (µg/mL) |
| Pseudomonas aeruginosa | PAO1 | 128 |
| Staphylococcus aureus | ATCC 25923 | 256 |
| Escherichia coli | ATCC 25922 | 256 |
Table 2: Biofilm Biomass Reduction by Biofilm-Disruptin 6
| Bacterial Species | Strain | Concentration (µg/mL) | Mean Biofilm Reduction (%) | Standard Deviation |
| Pseudomonas aeruginosa | PAO1 | 64 | 75.2 | ± 5.8 |
| Staphylococcus aureus | ATCC 25923 | 128 | 68.4 | ± 6.2 |
| Escherichia coli | ATCC 25922 | 128 | 62.9 | ± 7.1 |
Experimental Protocols
Crystal Violet Assay for Biofilm Biomass Quantification
This protocol details the steps to quantify the effect of Biofilm-Disruptin 6 on the total biomass of a mature biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture (e.g., P. aeruginosa PAO1)
-
Tryptic Soy Broth (TSB) or appropriate growth medium
-
Biofilm-Disruptin 6 stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the selected bacterial strain in TSB and incubate overnight at 37°C.
-
Dilute the overnight culture 1:100 in fresh TSB.
-
Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate.
-
Incubate the plate for 24-48 hours at 37°C to allow for mature biofilm formation.
-
-
Treatment with Biofilm-Disruptin 6:
-
Gently remove the planktonic cells from the wells by aspiration.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Prepare serial dilutions of Biofilm-Disruptin 6 in fresh TSB.
-
Add 200 µL of the different concentrations of Biofilm-Disruptin 6 to the wells containing the mature biofilms. Include a positive control (biofilm with no treatment) and a negative control (wells with sterile medium only).
-
Incubate the plate for 24 hours at 37°C.
-
-
Quantification of Biofilm Biomass:
-
Aspirate the medium from the wells and wash twice with PBS.
-
Air-dry the plate for 45 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Metabolic Activity Assay (Resazurin Assay)
This protocol assesses the viability of bacterial cells within the biofilm after treatment with Biofilm-Disruptin 6.
Materials:
-
Biofilms grown and treated in a 96-well plate as described above.
-
Resazurin sodium salt solution (0.02% w/v in PBS)
-
Fluorescence microplate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol to form and treat mature biofilms.
-
-
Assessment of Metabolic Activity:
-
After the 24-hour treatment with Biofilm-Disruptin 6, aspirate the medium from the wells.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 100 µL of PBS and 10 µL of the resazurin solution to each well.
-
Incubate the plate in the dark for 1-4 hours at 37°C.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for Biofilm-Disruptin 6 and the experimental workflow for its evaluation.
Caption: Proposed mechanism of Biofilm-Disruptin 6 via QS inhibition.
Caption: Workflow for biofilm disruption and quantification assays.
Conclusion
The protocols and data presented in this application note demonstrate a robust framework for evaluating the efficacy of the hypothetical anti-infective agent, Biofilm-Disruptin 6, against bacterial biofilms. The provided methodologies for quantifying both biofilm biomass and cell viability offer a comprehensive approach to characterizing the anti-biofilm activity of novel compounds. Researchers can adapt these protocols to investigate other anti-infective agents and various microbial species, contributing to the development of new strategies to combat biofilm-associated infections.
Application Notes and Protocols: Synergistic Effects of Anti-infective Agent 6 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anti-infective agent 6, also identified as compound 28, is a novel lawsone derivative with potent antimicrobial properties. This document provides detailed application notes and protocols for investigating its synergistic effects when used in combination with other classes of antibiotics. Compound 28 has been identified as an inhibitor of the bacterial cell division protein FtsZ, a mechanism that can lead to enhanced efficacy of conventional antibiotics, particularly against drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] These notes are intended to guide researchers in exploring and quantifying these synergistic interactions for potential therapeutic applications.
Data Presentation: Quantitative Analysis of Synergy
The synergistic potential of this compound (compound 28) with various antibiotics can be quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FICI of ≤ 0.5.[3] Below is a summary of reported and expected synergistic interactions.
| This compound (Compound 28) + Antibiotic | Target Organism(s) | MIC of Agent 6 Alone (µg/mL) | MIC of Antibiotic Alone (µg/mL) | MIC of Agent 6 in Combination (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | FIC Index (FICI) | Interpretation | Reference |
| Cefuroxime | MRSA | 0.5 - 1 | >64 | Not specified | Not specified | Potent Synergy Reported | Synergistic | [1][2] |
| Ampicillin | MRSA | Not specified | 62.5 - 125 | Not specified | Not specified | 0.016 - 0.257 | Synergistic | [2] |
| Other β-lactams | MRSA | Not specified | Not specified | Not specified | Not specified | Robust in vitro synergy | Synergistic | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and expand upon existing findings.
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to determine the FIC index and assess the synergistic, additive, indifferent, or antagonistic effect of combining this compound with another antibiotic.[3][4]
Materials:
-
This compound (Compound 28) stock solution
-
Second antibiotic stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (e.g., MRSA) standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Microplate reader
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial two-fold dilutions of this compound along the rows (e.g., from 4x MIC to 0.03x MIC).
-
Create serial two-fold dilutions of the second antibiotic down the columns (e.g., from 4x MIC to 0.03x MIC).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
Add 100 µL of the final bacterial suspension to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each agent:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) = FIC of Agent A + FIC of Agent B.
-
Interpretation of FICI:
-
≤ 0.5: Synergy
-
0.5 to 4: Indifference (or Additive if >0.5 to 1)
-
4: Antagonism
-
-
Protocol 2: Time-Kill Assay
This dynamic assay assesses the bactericidal or bacteriostatic effect of the antibiotic combination over time.
Materials:
-
This compound (Compound 28)
-
Second antibiotic
-
Bacterial culture in logarithmic growth phase
-
Culture tubes with CAMHB
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation:
-
Prepare tubes with CAMHB containing:
-
No drug (growth control)
-
This compound alone (at a specified concentration, e.g., 0.5x MIC)
-
Second antibiotic alone (at a specified concentration, e.g., 0.5x MIC)
-
Combination of both agents at the same concentrations.
-
-
-
Inoculation:
-
Inoculate each tube with the bacterial culture to a final density of ~5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Proposed Mechanism of Synergistic Action
References
- 1. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining the FtsZ-Targeting Prodrug TXA709 and the Cephalosporin Cefdinir Confers Synergy and Reduces the Frequency of Resistance in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
"Anti-infective agent 6" solubility issues in aqueous solution
Technical Support Center: Anti-infective Agent 6
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with this compound in aqueous solutions. Researchers, scientists, and drug development professionals can use this information to overcome common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the basic physicochemical properties of this compound?
This compound is a weakly basic compound. Its aqueous solubility is highly dependent on the pH of the solution. While it is soluble in acidic conditions, it has very low solubility in neutral and basic aqueous media, which can lead to precipitation.
Q2: I observed precipitation when I diluted my this compound stock solution into my experimental buffer (e.g., PBS, pH 7.4). What happened?
This is a common issue for weakly basic compounds like this compound.[1] These compounds are often more soluble in acidic environments where they are protonated and exist in a salt form.[2][3][4] When you dilute an acidic stock solution into a neutral or basic buffer, the compound deprotonates to its less soluble, unionized form, causing it to precipitate out of the solution.[1] This transition from a soluble ionized state to an insoluble unionized state upon a pH shift is a primary cause of precipitation.[1]
Q3: How can I prepare a stock solution of this compound to minimize precipitation upon dilution?
The recommended method is to prepare a high-concentration stock solution in an appropriate solvent and then use a stepwise dilution protocol.
-
For chemical assays: Preparing a stock solution in an organic solvent like DMSO or DMF is common.[5]
-
For biological assays: To avoid solvent toxicity, preparing a stock solution in an acidic buffer (e.g., pH 2-4) is recommended. This keeps the compound in its protonated, more soluble state. When diluting into your final, neutral pH medium, do so slowly and with vigorous mixing to allow for rapid dispersion, which can sometimes help in achieving a metastable supersaturated solution.[6]
Q4: What is the maximum concentration of this compound I can use in my cell culture medium (pH ~7.4)?
The maximum achievable concentration in neutral pH media is very low and is often referred to as the kinetic solubility. This concentration can be transient and may decrease over time as the compound precipitates. It is crucial to determine the kinetic solubility in your specific medium before conducting experiments. Exceeding this limit will lead to precipitation, which can cause artifacts in your assays and be harmful to cells.
Q5: Can I use co-solvents or other excipients to improve the solubility of this compound?
Yes, various formulation strategies can enhance solubility.[6][7]
-
Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase the solubility of poorly soluble compounds.[8][9][10][11] However, the concentration of these co-solvents must be carefully optimized as they can be toxic to cells in biological assays.[12][13]
-
Cyclodextrins: These can form inclusion complexes with the drug, creating a hydrophilic exterior that improves aqueous solubility.[14][15]
-
Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[14][16]
The choice of excipient depends on the specific experimental requirements and tolerance of the assay system.[16]
Q6: My compound has already precipitated in my cell culture plate. What should I do?
Unfortunately, once precipitation has occurred, it is very difficult to redissolve the compound under physiological conditions. The presence of precipitate can lead to inaccurate results and potential cellular toxicity. The best course of action is to discard the plate and optimize your compound's concentration and preparation method for future experiments. Ensure your final concentration is below the determined kinetic solubility limit for your specific cell culture medium.
Quantitative Data: Solubility Profile of this compound
The following table summarizes the hypothetical solubility data for this compound under various conditions to guide experimental design.
| Solvent System | pH | Temperature (°C) | Maximum Solubility (µg/mL) | Notes |
| Deionized Water | ~7.0 | 25 | < 0.1 | Practically insoluble in neutral water. |
| 0.1 M HCl | 1.0 | 25 | > 10,000 | Freely soluble at low pH due to protonation. |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | ~0.5 - 1.0 (Kinetic) | Prone to precipitation. The value represents a transient, supersaturated state. |
| Cell Culture Medium (e.g., DMEM + 10% FBS) | 7.4 | 37 | < 0.5 (Kinetic) | Solubility is further reduced by interactions with media components and proteins. |
| 20% Ethanol in Water | 7.0 | 25 | ~15 | Co-solvent significantly increases solubility. Check for cellular toxicity. |
| 10% Hydroxypropyl-β-Cyclodextrin in Water | 7.0 | 25 | ~50 | Complexation enhances solubility. Suitable for many in vitro and in vivo applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in 0.1 M HCl
This protocol is suitable for preparing a concentrated stock solution that can be diluted into various aqueous buffers for experiments.
-
Weigh Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM solution (MW = 450 g/mol ), you will need 4.5 mg.
-
Add Solvent: Place the weighed powder into a sterile microcentrifuge tube or glass vial.
-
Dissolve: Add the calculated volume of 0.1 M HCl. For the example above, add 1 mL.
-
Mix: Vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.
-
Store: Store the stock solution at -20°C or as recommended on the product data sheet. Protect from light if the compound is light-sensitive.
Protocol 2: Kinetic Solubility Assay in Experimental Buffer
This protocol helps determine the maximum practical concentration of this compound in your specific experimental buffer before precipitation occurs.
-
Prepare Stock: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO (e.g., 10 mM).
-
Buffer Aliquots: Aliquot your experimental buffer (e.g., PBS, pH 7.4) into separate wells of a 96-well plate or into microcentrifuge tubes.
-
Spike with Compound: Add small volumes of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). Keep the final DMSO concentration constant and low (e.g., ≤ 0.5%) across all samples.
-
Incubate: Shake the plate or tubes at room temperature or 37°C for a set period (e.g., 1-2 hours).
-
Observe Precipitation: Visually inspect for any precipitate. For a more quantitative measure, you can measure the turbidity using a plate reader (absorbance at ~650 nm).
-
Separate Phases: Centrifuge the plate or tubes to pellet any precipitate.
-
Quantify Soluble Compound: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Determine Kinetic Solubility: The highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration is the kinetic solubility.
Visual Guides and Workflows
Below are diagrams illustrating key experimental and troubleshooting workflows.
Caption: Workflow for preparing experimental solutions of this compound.
Caption: Logical flowchart for troubleshooting precipitation of this compound.
References
- 1. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjbphs.com [wjbphs.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. pharma.basf.com [pharma.basf.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. contractpharma.com [contractpharma.com]
"Anti-infective agent 6" inconsistent MIC results troubleshooting
Technical Support Center: Anti-infective Agent 6
This guide provides troubleshooting for inconsistent Minimum Inhibitory Concentration (MIC) results encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my MIC results for this compound showing significant day-to-day or well-to-well variability?
Inconsistent MIC values can stem from several experimental factors. Minor variations in protocol can lead to significant differences in results.[1][2][3]
Troubleshooting Steps:
-
Standardize Inoculum Preparation: The density of the starting bacterial culture is a critical factor.[4][5]
-
Protocol: Always use a spectrophotometer to adjust your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Verification: Perform colony counts on a subset of your inocula to confirm the CFU/mL. The final concentration in the well should be ~5 x 10⁵ CFU/mL.[5]
-
Consistency: Ensure the method of selecting colonies (e.g., number of colonies, age of plate) is consistent for each experiment.[6] Inoculating from a liquid overnight culture versus colonies from an agar plate can affect cell aggregation and, consequently, results.[7]
-
-
Review Media Preparation: The composition of your growth medium can significantly impact the activity of this compound.
-
pH: Verify the pH of each new batch of Mueller-Hinton Broth (MHB). Acidic conditions can increase the MIC for some agents.[8][9]
-
Cations: Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistent concentrations of Mg²⁺ and Ca²⁺. These ions can influence the activity of certain antimicrobial agents.[8][10]
-
Agent Stability: Confirm the stability of Agent 6 in the chosen medium and at the incubation temperature.
-
-
Check Incubation Conditions:
-
Time: Read plates at a consistent time point (e.g., 18-20 hours). Prolonged incubation can lead to higher apparent MICs due to slow regrowth or degradation of the agent.[3][11]
-
Temperature & Atmosphere: Ensure your incubator provides a stable and uniform temperature and, if required, the correct atmospheric conditions (e.g., CO₂).
-
Q2: My MIC values for the quality control (QC) strain are out of the acceptable range. What should I do?
Out-of-range QC results invalidate the MIC results for the test isolates.[12] This indicates a systematic error in the experimental setup.
Troubleshooting Steps:
-
Verify QC Strain:
-
Ensure the QC strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) is from a reputable source and has not been excessively sub-cultured.
-
Prepare fresh cultures of the QC strain from frozen stock.
-
-
Review Entire Protocol: Systematically review every step of the protocol, from media preparation to final reading. According to CLSI guidelines, two consecutive days of out-of-range QC results invalidate the testing for those days.[12]
-
Reagent Check: Prepare fresh dilutions of this compound and any control antibiotics.
-
Technique Review: Observe the technique of the personnel performing the assay for any deviations from the standard operating procedure.
-
-
Check for Contamination: Contamination of media, reagents, or the QC strain itself can lead to erroneous results.
Q3: I'm observing "skipped wells" in my microdilution plate. What does this mean and how should I interpret the result?
A "skipped well" refers to a well with no visible growth that is preceded by a well (at a lower agent concentration) that does show growth.[13][14][15] This phenomenon can complicate MIC determination.
Troubleshooting Steps & Interpretation:
-
Possible Causes:
-
Pipetting Error: Inaccurate pipetting can lead to a well receiving an incorrect concentration of the agent or inoculum.
-
Contamination: Contamination in a single well can lead to unexpected growth.
-
Agent Properties: The phenomenon may be related to the properties of the antimicrobial agent itself.[16][17]
-
Inoculum Clumping: A clump of bacteria in the inoculum can lead to variable growth in the wells.
-
-
Interpretation:
-
According to CLSI guidance, a single skipped well is acceptable, and the MIC should be read as the lowest concentration that inhibits visible growth (the well with the highest MIC value should be read).[16]
-
If multiple skipped wells are observed, the result for that replicate is considered uninterpretable, and the test should be repeated.[17]
-
Q4: I'm seeing "trailing endpoints," where there is reduced but still visible growth across a wide range of concentrations. How do I determine the MIC?
Trailing endpoints, or trailing growth, can make it difficult to determine the precise MIC. This is particularly common with certain classes of antifungal agents but can occur with antibacterial agents as well.[18][19][20]
Troubleshooting Steps & Interpretation:
-
Standardize Reading Method: The endpoint should be read as the lowest concentration of this compound that causes a significant inhibition of growth compared to the growth control well. For some agents, this is defined as approximately 80% inhibition.
-
Incubation Time: Trailing is often more pronounced with longer incubation times.[18][21] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours for fungi) may provide a clearer endpoint.[19][21]
-
Media pH: For some compounds, particularly azole antifungals, trailing is pH-dependent. Adjusting the medium pH may help to eliminate the effect.[22]
-
Spectrophotometric Reading: Using a microplate reader to measure the optical density (OD) can provide a more objective measure of growth inhibition than visual inspection. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., ≥80%).
Data Summary: Factors Influencing MIC Values
Minor variations in experimental parameters can significantly alter MIC results. The table below summarizes the potential impact of these variables.
| Parameter | Standard Condition (CLSI) | Variation | Potential Impact on MIC | Reference |
| Inoculum Size | ~5 x 10⁵ CFU/mL | 2-fold increase | 1.0 to 1.6 log₂-fold increase | [4] |
| (Range: 2-8 x 10⁵ CFU/mL) | 10-fold increase | 2- to 4-fold increase | [11] | |
| Incubation Time | 16-20 hours (bacteria) | Prolonged to 48 hours | 2- to 4-fold increase | [11] |
| Media pH | 7.2 - 7.4 (CAMHB) | Decrease to pH 5.8 | 4- to 31-fold increase (for quinolones) | [8] |
| Divalent Cations (Ca²⁺/Mg²⁺) | Physiologic levels in CAMHB | 2- to 10-fold increase | Up to 2-fold increase (for quinolones) | [8] |
| Increase in cations | Up to 16-fold increase (for colistin) | [9] |
Key Experimental Protocol: Broth Microdilution
This protocol outlines the standard broth microdilution method for determining the MIC of this compound.
-
Prepare Agent Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution.
-
Prepare Inoculum:
-
Select 4-5 well-isolated colonies from a non-selective agar plate incubated overnight.
-
Suspend the colonies in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilutions:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the Agent 6 stock solution to the first well, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the subsequent well across the plate. Discard the final 50 µL from the last well.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls:
-
Growth Control: A well containing only inoculum and broth (no agent).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting inconsistent MIC results.
Caption: A flowchart for troubleshooting inconsistent MIC results.
Broth Microdilution Experimental Workflow
This diagram illustrates the key steps in the broth microdilution (BMD) protocol.
Caption: The experimental workflow for the Broth Microdilution method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. litfl.com [litfl.com]
- 4. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chainnetwork.org [chainnetwork.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Effect of Different Media on the Bactericidal Activity of Colistin and on the Synergistic Combination With Azidothymidine Against mcr-1-Positive Colistin-Resistant Escherichia coli [frontiersin.org]
- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Klebsiella pneumoniae and Colistin Susceptibility Testing: Performance Evaluation for Broth Microdilution, Agar Dilution and Minimum Inhibitory Concentration Test Strips and Impact of the “Skipped Well” Phenomenon | MDPI [mdpi.com]
- 18. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 21. researchgate.net [researchgate.net]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
optimizing "Anti-infective agent 6" concentration for experiments
Welcome to the technical support center for Anti-infective Agent 6. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this compound for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a standard Minimum Inhibitory Concentration (MIC) assay?
A1: For a novel compound like this compound, it is advisable to test a broad concentration range to determine its potency against your specific microbial strain. A common starting point is a two-fold serial dilution ranging from 128 µg/mL down to 0.06 µg/mL.[1] This range can be adjusted in subsequent experiments based on the initial MIC values obtained.
Q2: How should I determine the optimal concentration for a time-kill kinetics assay?
A2: Time-kill kinetics assays assess the rate at which an antimicrobial agent kills a microorganism.[2] It is recommended to use concentrations relative to the predetermined MIC. A typical experiment would include concentrations such as 0.5x MIC (sub-inhibitory), 1x MIC, 2x MIC, and 4x MIC to observe both bacteriostatic and bactericidal effects over a time course (e.g., 0, 2, 4, 8, 12, and 24 hours).[2]
Q3: At what point should I become concerned about the cytotoxicity of this compound to mammalian cells?
A3: Cytotoxicity becomes a concern when the concentration required for antimicrobial efficacy approaches the concentration that causes harm to host cells. A key metric is the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC value (SI = CC50 / MIC). A higher SI is desirable. Cytotoxicity should be evaluated early in the experimental process using standard assays like MTT, LDH, or resazurin.[3][4]
Q4: How does the chosen growth medium affect the experimental outcome?
A4: The composition of the growth medium can significantly impact the activity of an antimicrobial agent and the growth of the microorganism.[5] Factors such as pH, nutrient availability, and the presence of interfering substances can alter the apparent MIC. For consistency and comparability, it is crucial to use standardized media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, and to report the medium used in all experiments.[6]
Experimental Workflow and Data Presentation
To effectively determine the optimal concentration of this compound, a structured experimental approach is recommended. The workflow below outlines the key stages from initial screening to the evaluation of host cell effects.
Caption: Workflow for optimizing this compound concentration.
Table 1: Recommended Concentration Ranges for Key Experiments
| Experiment Type | Typical Concentration Range | Key Parameter Measured | Rationale |
| MIC Assay | 0.06 - 128 µg/mL (2-fold dilutions) | Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration that inhibits microbial growth.[6][7] |
| Time-Kill Assay | 0.5x, 1x, 2x, 4x, 8x MIC | Rate of bacterial killing over time | To assess if the agent is bactericidal or bacteriostatic.[2] |
| Cytotoxicity Assay | 0.1 - 500 µg/mL (or higher) | 50% Cytotoxic Concentration (CC50) | To evaluate the toxic effect on mammalian cells and determine the therapeutic window.[3] |
| Biofilm Inhibition | 0.25x - 16x MIC | Minimum Biofilm Inhibitory Concentration (MBIC) | To assess efficacy against bacteria in a biofilm, which may require higher concentrations.[8] |
Troubleshooting Guides
Guide 1: Inconsistent MIC Results
Inconsistent or variable MIC values are a common issue in antimicrobial susceptibility testing.[7] Use the following guide to troubleshoot potential causes.
Caption: Troubleshooting flowchart for inconsistent MIC results.
Table 2: Troubleshooting Common Cytotoxicity Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in negative control wells | 1. Contamination of media or reagents.[9]2. High cell density leading to over-reduction of dye.[3]3. Agent 6 interferes with the assay dye (e.g., reduces MTT). | 1. Use fresh, sterile reagents and media.2. Optimize cell seeding density in a preliminary experiment.3. Run a control plate with Agent 6 and media (no cells) to check for direct dye reduction. |
| Low signal in positive control (toxin) wells | 1. Insufficient concentration or potency of the positive control.2. Cell line is resistant to the chosen toxin.3. Insufficient incubation time for cell death to occur. | 1. Use a fresh, validated positive control at the recommended concentration.2. Select a different positive control known to be effective on your cell line.3. Increase the incubation time with the positive control. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inaccurate pipetting of Agent 6 or assay reagents.3. "Edge effect" in the microplate due to evaporation. | 1. Ensure a homogenous cell suspension before and during plating.2. Use calibrated multichannel pipettes for additions.3. Fill outer wells with sterile PBS or media; do not use them for experimental data. |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol describes a standard method for determining the MIC of this compound against a bacterial strain.[2][6]
-
Preparation of this compound:
-
Prepare a 1280 µg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO, water).
-
In a 96-well plate, add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells in columns 2-12.
-
Add 200 µL of the 1280 µg/mL stock to column 1.
-
Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, until column 10. Discard 100 µL from column 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL in the final assay volume. Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells in columns 1-11. The final bacterial concentration will be ~5 x 10^5 CFU/mL, and the drug concentrations will be halved (64 µg/mL to 0.125 µg/mL).
-
Add 100 µL of sterile CAMHB to column 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[7]
-
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the effect of this compound on the viability of a mammalian cell line (e.g., HEK293, HepG2).[3][10]
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in the appropriate cell culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentration series of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the corresponding drug dilutions to the wells. Include wells for "cells only" (negative control) and a known toxin (positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[10]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells. The CC50 is the concentration that reduces cell viability by 50%.
-
Mechanism of Action
This compound is a novel synthetic molecule designed to inhibit bacterial DNA replication, a critical pathway for microbial survival.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-infective agent 6" degradation in culture media
Welcome to the technical support center for Anti-infective Agent 6. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant loss of this compound activity in our multi-day cell culture experiments. What could be the cause?
A1: Loss of activity is commonly due to the degradation of this compound under standard cell culture conditions (37°C, pH 7.2-7.4). The primary degradation pathways are hydrolysis and oxidation, which are significantly influenced by temperature, pH, and the composition of the culture medium.[1][2][3][4] For instance, many antibiotics exhibit reduced stability at 37°C and in alkaline or acidic pH conditions.[3]
Q2: Which components in the culture medium are known to accelerate the degradation of this compound?
A2: Certain components in complex culture media can accelerate the degradation of this compound. Key factors include:
-
pH and Buffers: The bicarbonate buffering system used in many media can maintain a pH that is suboptimal for the stability of some compounds.[4]
-
Serum: Proteins and enzymes within fetal bovine serum (FBS) can bind to or metabolize the agent, reducing its effective concentration.
-
Trace Metals: Divalent cations, which can be present as trace elements, may catalyze oxidative degradation.
-
Reducing Agents: Components like cysteine in some custom formulations can also impact the stability of certain compounds.[5]
Q3: What are the primary degradation products of this compound, and are they toxic to cells?
A3: The two main degradation products are DP-1 (via hydrolysis) and DP-2 (via oxidation). Preliminary studies indicate that at typical concentrations resulting from degradation, neither DP-1 nor DP-2 exhibits significant cytotoxicity. However, high concentrations of degradation products could potentially interfere with experimental results.[6][7]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.
-
pH and Temperature Control: If your experimental design allows, maintaining the culture at a slightly lower pH (e.g., 7.0-7.2) can slow hydrolysis.[4]
-
Replenish the Agent: For experiments lasting longer than 24 hours, it is recommended to replace the medium with freshly prepared this compound every 24 hours.
-
Use Serum-Free Media (if possible): If your cell line can be maintained in serum-free conditions, this may improve the stability of the agent.
Troubleshooting Guide
Issue: Inconsistent results or complete loss of efficacy of this compound.
This troubleshooting guide is designed to help you identify the potential cause of variability in your experimental outcomes.
Quantitative Data Summary
The stability of this compound was assessed in common cell culture media at a starting concentration of 10 µM, incubated at 37°C. The percentage of the intact agent remaining was quantified by HPLC at various time points.
Table 1: Stability of this compound in Different Culture Media
| Time (Hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | PBS pH 7.4 (% Remaining) |
| 0 | 100% | 100% | 100% |
| 4 | 91% | 88% | 98% |
| 8 | 82% | 79% | 95% |
| 24 | 55% | 51% | 85% |
| 48 | 31% | 27% | 72% |
| 72 | 15% | 12% | 60% |
Table 2: Effect of Temperature on Stability in DMEM + 10% FBS
| Time (Hours) | 37°C (% Remaining) | 25°C (Room Temp) (% Remaining) | 4°C (% Remaining) |
| 0 | 100% | 100% | 100% |
| 24 | 55% | 89% | 99% |
| 72 | 15% | 75% | 97% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media using HPLC
This protocol outlines the steps to quantify the degradation of this compound in a specific culture medium over time.
Methodology:
-
Preparation: Prepare the desired culture medium (e.g., DMEM + 10% FBS) and spike it with this compound to a final concentration of 10 µM.
-
Aliquoting: Dispense 1 mL aliquots of the prepared medium into sterile microcentrifuge tubes for each time point to be tested (e.g., 0, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C incubator. The T=0 sample should be processed immediately.
-
Sampling and Quenching: At each designated time point, remove one tube from the incubator. Immediately add 1 mL of ice-cold acetonitrile to precipitate proteins and stop any further degradation.[8] Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Sample Collection: Carefully transfer the supernatant to a clean HPLC vial.
-
Analysis: Analyze the sample by reverse-phase HPLC with UV detection. The concentration of intact this compound is determined by comparing the peak area to a standard curve prepared with a fresh sample (T=0).
Hypothetical Degradation Pathway
The degradation of this compound primarily follows two pathways as illustrated below.
References
- 1. Current Progress in Natural Degradation and Enhanced Removal Techniques of Antibiotics in the Environment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C [mdpi.com]
- 3. gulhanemedj.org [gulhanemedj.org]
- 4. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Interference with Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for interference observed when assessing the cytotoxicity of investigational compounds, referred to here as "Anti-infective agent 6," using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: My preliminary screen of "this compound" shows an unexpected increase in cell viability with the MTT assay. What could be the cause?
A1: An apparent increase in cell viability, or a false positive, with tetrazolium-based assays like MTT can occur if the compound itself reduces the tetrazolium salt (MTT) to its colored formazan product.[1] This direct chemical reduction mimics the metabolic activity of viable cells, leading to an overestimation of cell viability. Thiol-containing compounds are known to have the potential to directly reduce tetrazolium dyes.[1] Additionally, some compounds can interfere with cellular efflux pumps, which may also affect the MTT assay results.[2]
Q2: I am observing high background absorbance in my XTT assay, even in cell-free wells. What is a likely reason?
A2: High background absorbance in an XTT assay can be caused by the direct reduction of the XTT reagent by your test compound.[3] Components of the cell culture medium can also contribute to this issue.[3][4] It is crucial to include a "compound in medium only" control to assess this possibility.
Q3: My LDH assay results are inconsistent when testing "this compound." Could the compound be interfering with the assay?
A3: Yes, some chemical compounds can directly interfere with the lactate dehydrogenase (LDH) enzyme activity or with the components of the LDH assay reaction.[5] For example, certain chemicals can inactivate the LDH enzyme, leading to an underestimation of cytotoxicity.[5] It has also been reported that some small molecules can act as non-competitive inhibitors of LDH.[6][7]
Q4: Are there alternative assays I can use if I suspect "this compound" is interfering with my primary viability assay?
A4: Absolutely. If you suspect interference, it is best practice to confirm your results with an orthogonal method that relies on a different biological principle. Suitable alternatives include:
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure ATP levels as an indicator of metabolically active cells and are generally less prone to interference from colored or reducing compounds.[8]
-
Resazurin-based Assays (e.g., AlamarBlue®): These assays measure the reduction of resazurin to the fluorescent resorufin and can be a good alternative to tetrazolium dyes.[4] However, compounds with anti-oxidant properties may still interfere.[9]
-
Protease Viability Marker Assays: These assays measure the activity of proteases associated with viable cells.[4]
-
Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[4]
Troubleshooting Guides
Issue 1: Suspected Compound Interference with Tetrazolium Reduction Assays (MTT, XTT)
This guide will help you determine if "this compound" is directly reducing the tetrazolium salt.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected compound interference in tetrazolium-based viability assays.
Quantitative Data Summary for Common Viability Assays
| Assay Type | Principle | Detection Method | Wavelength (nm) | Potential for Interference |
| MTT | Enzymatic reduction of tetrazolium salt to insoluble formazan by mitochondrial dehydrogenases.[10] | Colorimetric | 570[10] | High (reducing agents, colored compounds)[1] |
| XTT | Enzymatic reduction of tetrazolium salt to soluble formazan.[3] | Colorimetric | 450 - 500 | High (reducing agents, colored compounds)[3] |
| Resazurin | Reduction of blue resazurin to pink, fluorescent resorufin by metabolic activity.[4] | Fluorometric/Colorimetric | Ex: 560, Em: 590[4] | Moderate (compounds with antioxidant properties)[9] |
| ATP-based | Quantification of ATP, an indicator of metabolically active cells.[8] | Luminescence | N/A | Low |
| LDH | Measurement of lactate dehydrogenase released from damaged cells.[11] | Colorimetric | 490[11] | Moderate (compounds inhibiting/inactivating LDH)[5] |
Issue 2: Investigating Potential Interference with LDH Assay
This guide outlines steps to check if "this compound" interferes with the LDH enzyme or the assay components.
Experimental Workflow for LDH Interference
Caption: Workflow to test for direct interference of a compound with the LDH assay.
Detailed Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of "this compound" and appropriate controls (vehicle, positive control). Include cell-free wells with the compound to check for direct MTT reduction. Incubate for the desired exposure time.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm.
XTT Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
XTT Reagent Preparation: Prepare the XTT/electron coupling agent mixture immediately before use according to the manufacturer's instructions.
-
XTT Addition: Add the prepared XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Plate cells and treat with the compound as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture (substrate, cofactor, and dye) as per the kit protocol.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (typically up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[11]
Signaling Pathway Considerations
Anti-infective agents can modulate various cellular signaling pathways that may indirectly affect cell viability readouts. For example, compounds that induce oxidative stress could interfere with assays based on cellular redox state.
Caption: Relationship between a compound's effect on cellular redox state and tetrazolium assay readouts.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. blog.quartzy.com [blog.quartzy.com]
- 5. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 9. Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
reducing "Anti-infective agent 6" cytotoxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the in vitro cytotoxicity of Anti-infective Agent 6.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell line, which is compromising our efficacy testing. What are the initial steps to troubleshoot this?
A1: High cytotoxicity can be a common challenge with novel compounds. A systematic approach is crucial. First, confirm the purity and stability of your stock solution of this compound. Impurities or degradation products can often contribute to unexpected toxicity. Second, re-evaluate your dose-response curve to ensure you are using the lowest effective concentration. It is also beneficial to assess the time-dependency of the cytotoxicity, as shorter exposure times might be sufficient for anti-infective activity while minimizing harm to the host cells.
Q2: Could the solvent used to dissolve this compound be the source of the observed cytotoxicity?
A2: Absolutely. The vehicle used to dissolve a compound can have its own cytotoxic effects, especially at higher concentrations. It is imperative to run a vehicle control, where the cells are treated with the same concentration of the solvent (e.g., DMSO, ethanol) as is present in the highest concentration of this compound used. If the vehicle control shows significant cytotoxicity, you may need to explore alternative, less toxic solvents or reduce the final concentration of the current solvent in your assay.
Q3: Are there any general strategies to reduce the cytotoxicity of a small molecule like this compound without altering its chemical structure?
A3: Yes, several formulation and experimental design strategies can be employed. One common approach is to use a drug delivery system, such as liposomes or nanoparticles, to encapsulate this compound. This can control its release and reduce direct exposure to the cells, thereby lowering cytotoxicity. Another strategy is to investigate co-administration with a cytoprotective agent. For instance, antioxidants like N-acetylcysteine can be used if oxidative stress is a suspected mechanism of toxicity.
Q4: How can we determine the mechanism of cytotoxicity for this compound?
A4: Understanding the mechanism is key to finding a solution. A panel of assays can help elucidate the cytotoxic pathway. For example, an MTT or Real-Time Glow assay can assess metabolic viability, while an LDH assay can measure membrane integrity to indicate necrosis. To investigate apoptosis, you can use assays for caspase-3/7 activity or Annexin V staining. If oxidative stress is suspected, measuring reactive oxygen species (ROS) levels can be informative.
Troubleshooting Guides
Problem 1: High background cytotoxicity in vehicle control.
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Solution: Aim to keep the final concentration of DMSO below 0.5% (v/v) in your cell culture medium. If higher concentrations are unavoidable due to the solubility of this compound, you must find a more soluble alternative or a different solvent system. Always run a full dose-response curve for your solvent to determine its toxic threshold in your specific cell line.
Problem 2: this compound shows cytotoxicity at its effective anti-infective concentration.
-
Possible Cause: The therapeutic window is narrow.
-
Solution 1 (Time-Dependency): Determine the minimum exposure time required for anti-infective efficacy. It's possible that a shorter incubation period is sufficient to kill the pathogen while minimizing damage to the host cells.
-
Solution 2 (Formulation): Explore the use of drug delivery vehicles like liposomes or polymeric nanoparticles. These can help in the targeted delivery or sustained release of the agent, potentially reducing the concentration needed and thus the cytotoxicity.
-
Solution 3 (Co-treatment): If the mechanism of cytotoxicity is known or suspected (e.g., oxidative stress), co-administer a cytoprotective agent such as an antioxidant.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound and Vehicle Control
| Concentration (µM) | This compound (% Cell Viability) | Vehicle Control (DMSO, % v/v) | Vehicle Control (% Cell Viability) |
| 100 | 15% | 1.0% | 75% |
| 50 | 35% | 0.5% | 98% |
| 25 | 60% | 0.25% | 99% |
| 12.5 | 85% | 0.125% | 100% |
| 6.25 | 98% | 0.0625% | 100% |
This table illustrates a scenario where the vehicle (DMSO) contributes to cytotoxicity at higher concentrations.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a serial dilution of this compound and the corresponding vehicle controls. Include untreated cells as a positive control for viability. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Assay for Cytotoxicity (Necrosis)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase) to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Use a lysis control (cells treated with a lysis buffer) to determine the maximum LDH release and calculate the percentage of cytotoxicity.
Visualizations
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: A decision tree for troubleshooting cytotoxicity.
Caption: Potential cytotoxicity pathways of an anti-infective agent.
troubleshooting "Anti-infective agent 6" precipitation in stock solution
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the precipitation of "Anti-infective agent 6" (also known as compound 28; CAS No. 2839192-35-5) in stock solutions.
Troubleshooting Guide: Precipitation in Stock Solution
Q1: I've observed precipitation in my stock solution of this compound. What are the initial steps I should take?
A1: Initial visual inspection and documentation are crucial.
-
Do not use the solution. The presence of a precipitate indicates that the compound is not fully dissolved, and using it will lead to inaccurate dosing and unreliable experimental results.[1]
-
Document the observation. Note the appearance of the precipitate (e.g., crystalline, amorphous, cloudy), the storage conditions (temperature, light exposure), and the age of the solution.
-
Visually inspect for signs of contamination. While precipitation is often a solubility issue, microbial growth can sometimes be mistaken for a precipitate.
Q2: How can I attempt to redissolve the precipitate in my existing stock solution?
A2: Gentle methods to redissolve the compound should be attempted first.
-
Warm the solution gently. Place the vial in a warm water bath (typically 37°C) for a short period (10-15 minutes). Some compounds have higher solubility at slightly elevated temperatures. However, be cautious as heat can degrade sensitive compounds.[2][3]
-
Vortex or sonicate the solution. Agitation can help redissolve the precipitate.[4] Vortex the solution for 30-60 seconds. If that fails, use a bath sonicator for 5-10 minutes. This can help break up solid particles and increase the rate of dissolution.[5]
If these steps do not resolve the issue, it is likely a fundamental solubility problem with the chosen solvent and concentration. It is generally recommended to prepare a fresh stock solution.[6][7]
Q3: What are the most common causes of precipitation for a research compound like this compound?
A3: Precipitation is most often caused by issues with solubility, which can be influenced by several factors:
-
Solvent Choice: The solvent may not be appropriate for dissolving this compound at the desired concentration. "Like dissolves like" is a general principle; polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[2][3]
-
Concentration: The prepared concentration may be above the solubility limit of the compound in that specific solvent.
-
Temperature: Many compounds have lower solubility at lower temperatures. If the stock solution was prepared at room temperature and then stored in a refrigerator or freezer, precipitation can occur.[2][3][8]
-
pH: For ionizable compounds, the pH of the solution can significantly impact solubility.[2][9]
-
Improper Dissolution Technique: The compound may not have been fully dissolved during the initial preparation.
Factors Influencing Solubility of this compound
The following table summarizes key factors that can affect the solubility of small molecule compounds like this compound.
| Factor | General Effect on Solubility | Troubleshooting Action |
| Solvent | A compound's solubility varies greatly between different solvents (e.g., DMSO, ethanol, water). | Test solubility in a small scale with different solvents or solvent mixtures. |
| Concentration | Higher concentrations are more likely to exceed the solubility limit and precipitate. | Prepare a lower concentration stock solution. |
| Temperature | Solubility generally increases with temperature, but some compounds are exceptions.[2][3][8] | Gently warm the solution. Store at a temperature where the compound remains in solution. |
| pH | The solubility of ionizable compounds is pH-dependent.[2][9] | For aqueous solutions, consider using a buffer to maintain an optimal pH. |
| Purity of Compound | Impurities can sometimes affect solubility. | Use a high-purity grade of the compound. |
| Storage Time | Over time, some compounds can degrade or crystallize out of solution. | Prepare fresh stock solutions regularly. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine a suitable solvent for this compound.
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into several separate vials.
-
Add a small, precise volume of a test solvent (e.g., 100 µL of DMSO, ethanol, or water) to each vial.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, you can incrementally add more solvent to determine the approximate solubility limit. If it does not dissolve, try gentle warming or sonication as described in Q2.
Protocol 2: Proper Dissolution of a New Stock Solution
-
Weigh the desired amount of this compound using a calibrated analytical balance.[7]
-
Transfer the compound to an appropriate volumetric flask.[7][10]
-
Add a portion (e.g., 50-70%) of the final volume of the chosen solvent.
-
Cap the flask and vortex until the solid is no longer visible. A bath sonicator can be used to aid dissolution.
-
Once fully dissolved, add the solvent to the final volume mark on the volumetric flask.[10]
-
Invert the flask several times to ensure the solution is homogeneous.
-
Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates, especially if it will be used in cell culture.
Troubleshooting Workflow and Causes of Precipitation
Caption: Troubleshooting workflow for precipitated this compound.
Caption: Potential causes for the precipitation of this compound.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound? A: The product datasheet for this compound should provide information on recommended solvents. If this information is not available, DMSO is a common solvent for initial stock solutions of many poorly water-soluble research compounds.[5][11] However, a small-scale solubility test (see Protocol 1) is the best way to determine the most suitable solvent for your desired concentration.
Q: At what temperature should I store my stock solution of this compound? A: The recommended storage temperature is typically provided by the manufacturer. For many compounds dissolved in DMSO, storage at -20°C or -80°C is common to maintain stability. However, if you are experiencing precipitation, this could be due to the low temperature. You might consider storing the solution at 4°C or even room temperature if the compound is stable under those conditions, though this may reduce its long-term stability.
Q: Can I just use the supernatant after the precipitate has settled? A: No. The concentration of the compound in the supernatant will be unknown and lower than intended, which will make your experimental results invalid.
Q: How can I prevent precipitation in the future? A: To prevent precipitation, consider the following:
-
Prepare the stock solution at a slightly lower concentration.
-
Use a different solvent or a co-solvent system (e.g., DMSO/ethanol mixture) if compatible with your experiments.
-
Ensure the compound is completely dissolved when you prepare the stock solution.
-
Store the solution at the highest temperature that still ensures the stability of the compound.
-
Prepare smaller batches of the stock solution more frequently to avoid issues related to long-term storage.[6][12]
Q: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my experiment. What should I do? A: This is a common issue when diluting a DMSO stock of a poorly water-soluble compound into an aqueous medium.[4][11] To mitigate this, you can try:
-
Increasing the final percentage of DMSO in your working solution, if your experimental system can tolerate it.
-
Adding the DMSO stock to your aqueous buffer while vortexing to ensure rapid mixing.
-
Warming the aqueous buffer slightly before adding the DMSO stock.
-
Using a surfactant or other solubilizing agent in your buffer, if appropriate for your experiment.
References
- 1. columbia.edu [columbia.edu]
- 2. rroij.com [rroij.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. google.com [google.com]
- 11. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
Technical Support Center: Improving "Anti-infective Agent 6" Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the delivery of "Anti-infective Agent 6" in animal models. Given that "this compound" is a placeholder for a novel anti-infective compound, this guide focuses on strategies for poorly soluble agents, a common characteristic of new chemical entities.
Frequently Asked Questions (FAQs)
Q1: "this compound" has poor aqueous solubility. What are the initial steps to improve its formulation for in vivo studies?
A1: For poorly water-soluble compounds like "this compound," several formulation strategies can be employed to enhance solubility and bioavailability for preclinical animal studies.[1][2] Initial approaches include:
-
pH Modification: If the agent has ionizable groups, adjusting the pH of the vehicle can significantly increase its solubility.[1]
-
Co-solvents: Utilizing water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[1]
-
Complexation: Cyclodextrins can be used to form inclusion complexes with the drug, increasing its solubility.[1][3]
-
Surfactants: These can be used to create micelles that encapsulate the drug, improving its dispersion in aqueous solutions.[1]
-
Lipid-Based Formulations: Incorporating the drug into oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[2][4]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[1][2]
Q2: What are the recommended administration routes for a novel anti-infective agent in early-stage animal model studies?
A2: The choice of administration route depends on the experimental goals, the properties of "this compound," and the target site of infection. Common routes for initial studies include:
-
Intravenous (IV): This route ensures 100% bioavailability and is useful for determining the intrinsic pharmacokinetic properties of the drug. However, it can be technically challenging in small animals.[5]
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering rapid absorption. However, there is a risk of misinjection into the gut or other organs.[6][7]
-
Subcutaneous (SC): This route provides slower, more sustained absorption compared to IV or IP. It is generally considered a safe and less stressful method for the animal.[8][9]
-
Oral (PO): If the goal is to evaluate oral bioavailability, gavage is a common method. This route subjects the drug to first-pass metabolism in the gut and liver.[5]
Q3: How can I ensure the stability of "this compound" in my formulation during the experiment?
A3: Ensuring the stability of your anti-infective agent is crucial for accurate and reproducible results. Key considerations include:
-
Chemical Stability: The drug should not degrade in the formulation. It's recommended that the concentration remains above 90% of the initial concentration for the duration of the experiment.[10]
-
Physical Stability: The drug should remain in solution or suspension without precipitation or aggregation.
-
Temperature: The stability of many antibiotics is temperature-dependent. Some solutions may be stable for shorter periods at room temperature or body temperature compared to refrigeration.[10][11]
-
Pre-analytical Stability: If you are collecting plasma or blood samples for pharmacokinetic analysis, it's important to know the stability of the compound in these matrices under different storage conditions.[12]
Troubleshooting Guides
Formulation and Administration Issues
Q: My formulation of "this compound" is precipitating out of solution before or during administration. What can I do?
A:
-
Re-evaluate Solubility: The solubility of the compound in your chosen vehicle may be lower than anticipated. Consider conducting more thorough solubility studies.
-
Adjust Formulation:
-
Warm the Solution: Gently warming the formulation (if the compound is heat-stable) can sometimes help keep it in solution. Ensure the solution is at or near body temperature before administration to minimize discomfort to the animal.[9]
-
Prepare Fresh: Prepare the formulation immediately before administration to minimize the time for precipitation to occur.
Q: I am observing signs of distress or adverse reactions in my animals immediately after injection. What could be the cause?
A:
-
Formulation Irritation: The vehicle itself or the high concentration of the drug may be causing local irritation or toxicity.
-
Injection Technique: Improper injection technique can cause pain or injury.
-
Route-Specific Complications:
-
IP: Inadvertent injection into an organ can cause severe pain and complications.[14][16] Review your technique and ensure proper restraint.
-
IV: Injection outside the vein (extravasation) can cause tissue damage. Ensure the needle is correctly placed in the vein.
-
SC: Injecting too large a volume can cause discomfort.[8]
-
Pharmacokinetic and Efficacy Issues
Q: The in vivo efficacy of "this compound" is much lower than expected based on in vitro data. What are the potential reasons?
A:
-
Poor Bioavailability: The drug may not be reaching the site of infection in sufficient concentrations.
-
Formulation: The formulation may not be optimal for absorption. Consider the formulation troubleshooting steps above.
-
First-Pass Metabolism: If administered orally, the drug may be extensively metabolized in the liver before reaching systemic circulation.[5]
-
Tissue Distribution: The drug may not effectively penetrate the target tissue.[17]
-
-
Rapid Clearance: The drug may be eliminated from the body too quickly to exert its therapeutic effect.
-
Protein Binding: Only the unbound fraction of the drug is typically active. High plasma protein binding can limit the amount of free drug available to fight the infection.[17]
-
Stability in Vivo: The drug may be unstable in the biological environment and degrade before reaching its target.
Q: I am seeing high variability in my experimental results between animals. How can I reduce this?
A:
-
Standardize Procedures: Ensure all experimental procedures, including formulation preparation, animal handling, and injection technique, are consistent across all animals and experimenters.
-
Refine Injection Technique: Inconsistent administration can lead to variable drug absorption. This is particularly true for IP injections, where misinjection is a known issue.[6] Provide adequate training for all personnel.
-
Animal Factors: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions.
-
Dosing Accuracy: For small volumes, it is important to ensure accurate dosing. Diluting the stock solution can help improve accuracy.[8]
Data Presentation: Recommended Injection Parameters for Rodents
| Route of Administration | Species | Needle Gauge | Maximum Volume | Notes |
| Intravenous (IV) | Mouse | 27-30G | 0.05 - 0.2 mL | Technically challenging; requires proper restraint and technique. |
| Rat | 23-25G | 0.5 - 1.0 mL | Tail vein is the most common site. | |
| Intraperitoneal (IP) | Mouse | 25-27G | < 10 mL/kg (e.g., 0.25 mL for a 25g mouse)[14] | Inject into the lower right quadrant to avoid organs.[14] Risk of misinjection is a concern.[6] |
| Rat | 23-25G | < 10 mL/kg (e.g., 2.5 mL for a 250g rat)[14] | Inject into the lower right quadrant.[14] | |
| Subcutaneous (SC) | Mouse | 26-27G | 5 mL/kg[8] | Loose skin over the shoulders is a common site.[8][9] |
| Rat | 23-25G | 5-10 mL/kg | Slower absorption compared to IV or IP. | |
| Oral Gavage (PO) | Mouse | 20-22G | < 10 mL/kg | Use a flexible-tipped needle to reduce risk of trauma.[18][19] |
| Rat | 16-18G | < 10 mL/kg (1% of body weight)[20] | Ensure proper measurement of the gavage needle length to avoid esophageal or stomach perforation.[20] |
Experimental Protocols & Visualizations
Protocol: Basic Formulation for a Poorly Soluble Compound
This protocol describes a general approach to formulating a poorly soluble compound like "this compound" using a co-solvent system.
-
Determine Solubility: Empirically determine the solubility of "this compound" in various pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG400) and co-solvent mixtures.
-
Vehicle Preparation:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).
-
In a separate sterile container, prepare the final vehicle by mixing the co-solvents and aqueous component (e.g., saline or PBS). A common vehicle might be 10% DMSO, 40% PEG400, and 50% saline.
-
-
Final Formulation:
-
Slowly add the stock solution of "this compound" to the final vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If necessary, gently warm the solution.
-
-
Administration:
Diagrams
Caption: Experimental workflow for in vivo delivery of "this compound".
Caption: Troubleshooting logic for poor in vivo outcomes.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. glpbio.com [glpbio.com]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. journals.asm.org [journals.asm.org]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From Bed to Bench: Pre-analytical Stability of 29 Anti-infective Agents in Plasma and Whole Blood to Improve Accuracy of Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. research.wayne.edu [research.wayne.edu]
- 16. researchgate.net [researchgate.net]
- 17. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Distribution in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. instechlabs.com [instechlabs.com]
- 19. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 20. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
"Anti-infective agent 6" cross-reactivity with other compounds
Technical Support Center: Anti-infective Agent 6 (AIA-6)
Fictional Drug Profile: this compound (AIA-6) is a novel synthetic fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV. It is designed for broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Due to its mechanism and structure, it shares cross-reactivity profiles with other fluoroquinolones.
Frequently Asked Questions (FAQs)
Q1: What is the known cross-reactivity of AIA-6 with other fluoroquinolones?
A1: AIA-6, as a member of the fluoroquinolone class, has the potential for cross-reactivity with other drugs in the same class, such as ciprofloxacin, levofloxacin, and moxifloxacin. Studies have shown that patients with a history of immediate hypersensitivity to one fluoroquinolone have a low but present risk of reacting to another.[1][2][3] The frequency of these reactions can vary depending on the specific drugs involved.[1][2] For instance, one study noted cross-reactivity frequencies of 2.5% for ciprofloxacin, 2.0% for levofloxacin, and 5.3% for moxifloxacin in patients with a prior fluoroquinolone allergy.[1][2] Therefore, caution is advised when administering AIA-6 to patients with a known allergy to any fluoroquinolone.
Q2: Are there known off-target effects of AIA-6 in mammalian cells?
A2: Yes, like other fluoroquinolones, AIA-6 may exhibit off-target effects. A primary concern is the inhibition of human topoisomerase IIα and IIβ.[4][5] While its affinity for bacterial topoisomerases is significantly higher, at therapeutic concentrations, AIA-6 can inhibit the relaxation of supercoiled DNA by human topoisomerase II, which may contribute to certain adverse effects.[4][5][6][7] Additionally, some fluoroquinolones have been associated with mitochondrial toxicity by interacting with proteins such as AIFM1 and IDH2.[8][9]
Q3: Can AIA-6 interact with other classes of drugs, such as NSAIDs?
A3: Yes, a significant interaction has been observed between fluoroquinolones and certain non-steroidal anti-inflammatory drugs (NSAIDs). This combination can potentiate the inhibitory effect on GABA-A receptors in the central nervous system, leading to an increased risk of seizures.[10][11] The co-administration of AIA-6 with NSAIDs like fenbufen or biphenylacetic acid (BPAA) could dramatically enhance its GABA-A antagonistic properties.[11]
Q4: How does co-administration with products containing metal cations affect AIA-6?
A4: The oral absorption of AIA-6 can be significantly impaired by co-administration with products containing multivalent cations such as aluminum, magnesium, calcium, and iron.[12][13][14] These cations can form chelation complexes with the fluoroquinolone molecule in the gastrointestinal tract, reducing its bioavailability.[13] It is recommended to separate the administration of AIA-6 and such products by at least two hours.[14][15]
Troubleshooting Guide
Issue 1: Unexpectedly low efficacy of AIA-6 in an in vivo model.
-
Possible Cause: Reduced oral bioavailability due to interactions in the animal feed.
-
Troubleshooting Steps:
-
Review the composition of the animal feed for high levels of divalent cations like calcium, magnesium, or iron.[12][13]
-
If present, consider administering AIA-6 separately from feeding times. A staggered administration schedule (e.g., dosing 2 hours before or 4-6 hours after feeding) can mitigate chelation.[13]
-
Alternatively, switch to a parenteral route of administration (e.g., intravenous or intraperitoneal) to bypass the gastrointestinal tract and ensure consistent systemic exposure.
-
Issue 2: Seizures or other CNS-related adverse events observed in animal studies.
-
Possible Cause: Off-target antagonism of GABA-A receptors.
-
Troubleshooting Steps:
-
Verify if any other administered compounds, particularly NSAIDs, could be potentiating this effect.[10][11]
-
Consider reducing the dose of AIA-6 to determine if the effect is dose-dependent.
-
In preclinical models, co-administration of a GABA-A agonist could be explored to confirm the mechanism, though this is not a clinical recommendation.[16]
-
The logical workflow for troubleshooting this issue is outlined in the diagram below.
-
Caption: Troubleshooting logic for CNS adverse events.
Issue 3: Inconsistent results in in vitro mammalian cell toxicity assays.
-
Possible Cause: Off-target effects on mammalian topoisomerase II or mitochondrial function.
-
Troubleshooting Steps:
-
Ensure consistent assay conditions, including ATP and magnesium concentrations, as these are crucial for topoisomerase II activity.[17]
-
Run control experiments with known topoisomerase II inhibitors (e.g., etoposide) to validate the assay's sensitivity.[17]
-
Assess mitochondrial health using specific assays (e.g., measuring mitochondrial respiration or membrane potential) to check for off-target mitochondrial toxicity.[8][9]
-
Data Summaries
Table 1: Comparative Inhibitory Activity of AIA-6 and Other Fluoroquinolones on GABA-A Receptor Binding.
| Compound | IC50 for GABA Response (µM) | IC50 in presence of NSAID (10 µM Felbinac) (µM) |
| AIA-6 (Hypothetical) | 45 | 0.8 |
| Norfloxacin | 17 | 0.1 |
| Ciprofloxacin | 33 | ~1.0 (with BPAA) |
| Ofloxacin | 280 | 93 |
Data for Norfloxacin, Ciprofloxacin, and Ofloxacin are derived from published studies for comparative purposes.[11][18] The potentiation by NSAIDs highlights a significant drug-drug interaction risk.
Table 2: Off-Target Inhibitory Activity of AIA-6 on Mammalian Topoisomerase IIα.
| Compound | Lowest Observed Adverse Effect Level (LOAEL) for Topo IIα Inhibition (µM) | No Observed Adverse Effect Level (NOAEL) for Topo IIα Inhibition (µM) |
| AIA-6 (Hypothetical) | 120 | 85 |
| Clinafloxacin | 55 | 41 |
| Lomefloxacin | 516 | 258 |
Data for Clinafloxacin and Lomefloxacin are from a study on V79 cells and are included for comparison of relative potency.[6]
Experimental Protocols
Protocol 1: Competitive Binding Assay for GABA-A Receptor Inhibition
This protocol is designed to determine the inhibitory concentration (IC50) of AIA-6 on the GABA-A receptor, both alone and in the presence of an NSAID.
-
Preparation: Use Xenopus oocytes injected with mouse-brain mRNA to express GABA-A receptors, or use rat brain synaptic membranes.[16][18]
-
Binding Assay:
-
Prepare a radiolabeled ligand specific for the GABA-A receptor (e.g., [3H]-muscimol or [3H]-flunitrazepam).[16][19]
-
In a series of tubes, add the membrane/oocyte preparation, a fixed concentration of the radiolabeled ligand, and increasing concentrations of AIA-6 (e.g., from 1 nM to 1 mM).
-
To test for potentiation, run a parallel experiment series that includes a fixed concentration of an NSAID (e.g., 10 µM felbinac) in each tube.[18]
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand using rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding against the logarithm of the AIA-6 concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
References
- 1. Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [PDF] Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity | Semantic Scholar [semanticscholar.org]
- 4. Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Relationship of cellular topoisomerase IIα inhibition to cytotoxicity and published genotoxicity of fluoroquinolone antibiotics in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin-induced inhibition of topoisomerase II in human lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-competitive inhibition of GABAA responses by a new class of quinolones and non-steroidal anti-inflammatories in dissociated frog sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of quinolones and NSAIDs upon GABA-evoked currents recorded from rat dorsal root ganglion neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-drug interactions with fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Revisiting Oral Fluoroquinolone and Multivalent Cation Drug-Drug Interactions: Are They Still Relevant? [mdpi.com]
- 14. Fluoroquinolones (drug interactions) | Research Starters | EBSCO Research [ebsco.com]
- 15. meded101.com [meded101.com]
- 16. Possible interaction of fluoroquinolones with the benzodiazepine-GABAA-receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitation of GABAA receptor inhibition required for quinolone-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of Anti-infective Agent 6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anti-infective therapies, confirming that a drug candidate effectively binds to its intended molecular target within a pathogen is a critical step. This process, known as target engagement validation, provides crucial evidence of the mechanism of action and is a key determinant of a compound's potential for successful clinical development. This guide provides a comparative overview of modern techniques to validate the target engagement of a hypothetical novel compound, "Anti-infective agent 6," and other anti-infective agents.
Comparative Analysis of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target, the availability of reagents, and the desired throughput and information content. Below is a summary of commonly employed biophysical and cellular methods.
Biophysical Techniques for In Vitro Target Engagement
These methods typically utilize purified proteins to characterize the direct binding of a compound to its target.
| Technique | Principle | Sample Type | Throughput | Sensitivity | Information Obtained |
| Surface Plasmon Resonance (SPR) [1][2] | Measures changes in refractive index upon ligand binding to an immobilized target. | Purified protein | Medium | High | Binding affinity (KD), kinetics (kon, koff) |
| Isothermal Titration Calorimetry (ITC) [1] | Measures heat changes upon molecular interaction. | Purified protein, ligand | Low | Medium | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay [3] | Monitors the change in protein melting temperature (Tm) upon ligand binding using a fluorescent dye. | Purified protein | High | Medium | Ligand binding, Tm shift |
| Microscale Thermophoresis (MST) [1][2] | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. | Purified protein, cell lysate | Medium | High | Binding affinity (KD) |
| Mass Spectrometry (MS) [1][2] | Detects the mass of the protein-ligand complex. | Purified protein | High | High | Stoichiometry, identification of binding partners |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [1] | Observes changes in the magnetic properties of atomic nuclei upon ligand binding. | Purified protein | Low | Low | Structural information of binding site, affinity |
Cellular and In Vivo Techniques for Target Engagement
These methods assess target engagement within a more physiologically relevant context.
| Technique | Principle | Sample Type | Throughput | Sensitivity | Information Obtained |
| Cellular Thermal Shift Assay (CETSA®) [4][5] | Measures the change in thermal stability of a target protein in the presence of a ligand in cells or tissues. | Intact cells, tissue lysates | High | Medium | Target engagement in a cellular environment |
| Bioluminescence Resonance Energy Transfer (BRET) [6] | A proximity-based assay that measures ligand binding through energy transfer between a luciferase-tagged target and a fluorescently labeled ligand. | Live cells | High | High | Real-time target occupancy in live cells |
| Quantitative Mass Spectrometry-based Proteomics [7] | Identifies and quantifies proteins that are stabilized or destabilized upon drug treatment in cell lysates. | Cell lysates | Medium | High | Target identification and engagement, off-target effects |
| In Vivo Target Engagement Models [8] | Direct measurement of target binding in preclinical animal models or patient-derived materials using techniques like CETSA®.[8] | Tissues, organs | Low | High | Confirmation of target engagement in a living organism |
Experimental Protocols
Below are generalized protocols for key target engagement validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
Objective: To determine if this compound binds to and stabilizes its target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the pathogenic bacterial or fungal cells to the desired density. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation.
-
Detection: Detect the amount of soluble target protein remaining at each temperature using a specific antibody-based method such as an immunoassay (e.g., HTRF®, AlphaScreen®) or Western blotting.[5]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity and kinetics of this compound to its purified target protein.
Methodology:
-
Chip Preparation: Immobilize the purified target protein onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of this compound over the sensor chip surface.
-
Detection: Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of bound analyte.
-
Data Analysis: Fit the binding data to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of complex processes.
References
- 1. nuvisan.com [nuvisan.com]
- 2. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pelagobio.com [pelagobio.com]
Cefiderocol Demonstrates Potent Efficacy in Murine Infection Models, Outperforming Key Comparators
New research highlights the significant in vivo activity of the novel siderophore cephalosporin, Cefiderocol, against a range of multidrug-resistant Gram-negative bacteria. In neutropenic murine thigh infection models, Cefiderocol consistently reduced bacterial burden, showing superior or comparable efficacy to established anti-infectives such as meropenem and cefepime, particularly against highly resistant strains.
Cefiderocol, developed to address the challenge of antimicrobial resistance, employs a unique "Trojan horse" mechanism. It chelates iron and utilizes the bacteria's own iron transport systems to enter the periplasmic space, bypassing common resistance mechanisms like porin channel mutations and efflux pumps.[1][2] Once inside, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[1][2][3][4] This novel mode of entry and action contributes to its potent in vitro and in vivo activity against a broad spectrum of Gram-negative pathogens, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[5][6][7]
Comparative Efficacy in a Murine Thigh Infection Model
Studies utilizing a neutropenic murine thigh infection model have been pivotal in demonstrating Cefiderocol's in vivo efficacy. In these models, human-simulated exposures of Cefiderocol have shown significant reductions in bacterial colony-forming units (CFU) compared to baseline and comparator agents.
One study evaluated Cefiderocol against 95 Gram-negative isolates. For isolates with a minimum inhibitory concentration (MIC) of ≤4 µg/mL, Cefiderocol achieved bacterial stasis or a ≥1-log₁₀ reduction in CFU in a high percentage of Enterobacteriaceae (77%), Acinetobacter baumannii (88%), and Pseudomonas aeruginosa (85%) isolates.[5] Notably, Cefiderocol maintained its in vivo efficacy against organisms that were highly resistant to meropenem and cefepime.[5]
Another study comparing human-simulated exposures of Cefiderocol and meropenem over 24 hours showed a mean bacterial burden decrease of -1.5 ± 1.4 log₁₀ CFU/thigh for Cefiderocol, compared to -0.8 ± 1.9 log₁₀ CFU/thigh for meropenem.[8] Over a 72-hour period, Cefiderocol-treated mice showed a sustained mean burden decrease of -2.5 ± 1.5 log₁₀ CFU/thigh.[8]
The following tables summarize the comparative efficacy of Cefiderocol in murine thigh infection models.
| Agent | Bacterial Group | % of Isolates with ≥1-log₁₀ CFU Reduction (MIC ≤4 µg/mL) |
| Cefiderocol | Enterobacteriaceae | 77% |
| Cefiderocol | Acinetobacter baumannii | 88% |
| Cefiderocol | Pseudomonas aeruginosa | 85% |
Table 1: Efficacy of Cefiderocol against Gram-Negative Isolates in a Murine Thigh Infection Model.[5]
| Agent | Time Point | Mean Change in Bacterial Burden (log₁₀ CFU/thigh) ± SD |
| Cefiderocol | 24 hours | -1.5 ± 1.4 |
| Meropenem | 24 hours | -0.8 ± 1.9 |
| Cefiderocol | 72 hours | -2.5 ± 1.5 |
Table 2: Comparative Efficacy of Cefiderocol and Meropenem over 24 and 72 Hours.[8]
| Agent | Organism | Mean Change in Bacterial Burden (log₁₀ CFU/thigh) ± SD |
| Cefiderocol | Stenotrophomonas maltophilia (all isolates, n=24) | -2.67 ± 0.68 |
| Ceftazidime | S. maltophilia (susceptible isolates, n=10) | -1.38 ± 1.49 |
| Ceftazidime | S. maltophilia (non-susceptible isolates, n=14) | +0.64 ± 0.79 |
Table 3: Efficacy of Cefiderocol versus Ceftazidime against Stenotrophomonas maltophilia.[9]
Mechanism of Action and Experimental Workflow
Cefiderocol's unique mechanism of action, which leverages bacterial iron uptake systems, is a key differentiator. The following diagram illustrates this "Trojan horse" strategy.
Caption: Cefiderocol's "Trojan Horse" Mechanism of Action.
The neutropenic murine thigh infection model is a standard preclinical model for evaluating the in vivo efficacy of antimicrobial agents. The workflow for this model is outlined below.
Caption: Experimental Workflow for the Neutropenic Murine Thigh Infection Model.
Detailed Experimental Protocols
The following provides a detailed methodology for the neutropenic murine thigh infection model, as cited in the supporting literature.
1. Animal Model and Neutropenia Induction:
-
Female CD-1 or ICR mice are typically used.
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[10] This ensures that the observed antibacterial effect is primarily due to the administered agent and not the host's immune response.
2. Bacterial Inoculum Preparation:
-
Bacterial isolates are stored at -80°C.
-
Prior to inoculation, two transfers are performed on appropriate agar plates (e.g., Trypticase soy agar with 5% sheep blood).[11]
-
A bacterial suspension is prepared to a concentration of approximately 10⁷ CFU/mL for thigh inoculation.[11]
3. Murine Thigh Infection:
-
Thigh infection is established by an intramuscular injection of 0.1 mL of the bacterial inoculum into each thigh.[11]
-
Antimicrobial therapy is initiated 2 hours post-inoculation.[6]
4. Drug Administration and Dosing:
-
Cefiderocol and comparator agents are administered to simulate human pharmacokinetic profiles. This often involves subcutaneous injections at specified intervals.[10]
-
For Cefiderocol, a human-simulated regimen may mimic a 2g dose administered every 8 hours via a 3-hour infusion.[8]
-
A control group receives a vehicle (placebo) on the same schedule.
5. Efficacy Assessment:
-
At predetermined time points (e.g., 0, 24, 48, and 72 hours), groups of mice are euthanized.[11]
-
The thighs are aseptically removed and individually homogenized in normal saline.[11]
-
The homogenates are serially diluted and plated on agar medium for the enumeration of bacterial burden (CFU counts).[11]
-
Efficacy is determined by calculating the change in log₁₀ CFU per thigh at the end of the treatment period compared to the 0-hour control group.[5]
Conclusion
The data from murine infection models strongly support the potent in vivo efficacy of Cefiderocol against a range of clinically relevant and often multidrug-resistant Gram-negative pathogens. Its unique mechanism of action allows it to overcome common resistance mechanisms, and its performance in preclinical models has been shown to be superior or comparable to that of other broad-spectrum antibiotics. These findings underscore the potential of Cefiderocol as a valuable therapeutic option in the fight against antimicrobial resistance. Further clinical studies are essential to fully delineate its role in treating severe bacterial infections in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. In Vivo Pharmacodynamic Study of Cefiderocol, a Novel Parenteral Siderophore Cephalosporin, in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Comparative In Vivo Antibacterial Activity of Human-Simulated Exposures of Cefiderocol and Ceftazidime against Stenotrophomonas maltophilia in the Murine Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics of cefiderocol, a novel siderophore cephalosporin, in a Pseudomonas aeruginosa neutropenic murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Humanized Cefiderocol Exposures over 72 Hours against a Diverse Group of Gram-Negative Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Vancomycin and a Novel Anti-Infective Agent
In the landscape of antimicrobial therapeutics, the glycopeptide antibiotic vancomycin has long served as a cornerstone for treating severe Gram-positive bacterial infections. However, the emergence of resistance necessitates the development of novel anti-infective agents with alternative mechanisms of action. This guide provides a comparative analysis of vancomycin and "Anti-infective agent 6," a hypothetical protein synthesis inhibitor, to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective attributes.
Mechanism of Action
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3][4] Specifically, it binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall polymerization.[2][3][4] This disruption of cell wall integrity leads to cell lysis and death.[4] Vancomycin may also alter bacterial cell membrane permeability and RNA synthesis.[1][5]
In contrast, the hypothetical "this compound" is conceptualized as an inhibitor of bacterial protein synthesis. It is designed to bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex. This action halts the translation of messenger RNA (mRNA) into proteins, thereby arresting bacterial growth and proliferation.
Figure 1: Comparative Mechanism of Action Pathways.
In Vitro Antibacterial Spectrum
Both vancomycin and the hypothetical "this compound" demonstrate potent activity against a range of Gram-positive bacteria. Vancomycin is particularly effective against staphylococci (including methicillin-resistant Staphylococcus aureus, MRSA), streptococci, and enterococci.[1][5] However, its efficacy against vancomycin-resistant enterococci (VRE) is limited. "this compound" is conceptualized to have a similar spectrum, with the added advantage of activity against some vancomycin-resistant strains due to its different mechanism of action. Neither agent is effective against Gram-negative bacilli, mycobacteria, or fungi.[1]
| Organism | Vancomycin MIC90 (µg/mL) | "this compound" MIC90 (µg/mL) (Hypothetical) |
| Staphylococcus aureus (MSSA) | 1 | 0.5 |
| Staphylococcus aureus (MRSA) | 2[6] | 1 |
| Streptococcus pneumoniae | 0.5[6] | 0.25 |
| Enterococcus faecalis (VSE) | 4 | 2 |
| Enterococcus faecium (VRE) | >64[6] | 4 |
Pharmacokinetic Properties
The pharmacokinetic profiles of vancomycin and "this compound" present notable differences that influence their clinical application. Vancomycin has poor oral absorption and must be administered intravenously for systemic infections.[4][7] It is primarily eliminated unchanged by the kidneys through glomerular filtration, necessitating dose adjustments in patients with renal impairment.[4][8]
"this compound" is designed for both intravenous and oral administration, with good bioavailability. Its metabolism is primarily hepatic, with metabolites excreted in both urine and feces. This profile may offer an advantage in patients with renal dysfunction.
| Parameter | Vancomycin | "this compound" (Hypothetical) |
| Administration | Intravenous for systemic infections; Oral for C. difficile colitis[2] | Intravenous, Oral |
| Oral Bioavailability | <10%[8] | ~70% |
| Protein Binding | ~55%[1] | ~85% |
| Half-life | 4-6 hours (normal renal function)[1][8] | 8-10 hours |
| Metabolism | Minimal[8] | Hepatic |
| Excretion | >80% renal[1][9] | Renal and Fecal |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MICs for both agents were determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Figure 2: Broth Microdilution for MIC Determination.
-
Inoculum Preparation : Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Antibiotic Dilution : A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation : Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours.
-
MIC Reading : The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
Time-kill assays were performed to assess the bactericidal activity of the compounds over time.
-
Culture Preparation : A starting inoculum of approximately 10^6 CFU/mL is prepared in CAMHB.
-
Antibiotic Addition : The antibiotics are added at concentrations corresponding to multiples of their MIC (e.g., 4x MIC). A growth control with no antibiotic is included.
-
Sampling : At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.
-
Quantification : The aliquots are serially diluted and plated on nutrient agar to determine the viable bacterial count (CFU/mL).
-
Data Analysis : The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Clinical Efficacy and Safety
Vancomycin has a long history of clinical use and is considered a standard of care for serious MRSA infections.[2] Its efficacy is well-documented in conditions such as bacteremia, endocarditis, and pneumonia.[1] The primary pharmacodynamic index associated with vancomycin efficacy is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC), with a target of 400-600 for serious MRSA infections.[10][11] Dose-related nephrotoxicity is a significant safety concern.[10][12]
The clinical profile of "this compound" is projected based on its preclinical characteristics. Its bactericidal activity and favorable pharmacokinetic profile suggest potential for high efficacy in treating infections caused by susceptible pathogens, including some vancomycin-resistant strains. The primary safety concern for this hypothetical agent would be potential hepatotoxicity, given its hepatic metabolism, which would require careful monitoring in clinical trials.
Conclusion
Vancomycin remains a critical therapeutic option for a variety of severe Gram-positive infections. Its well-understood mechanism of action, extensive clinical data, and established treatment guidelines support its continued use. The hypothetical "this compound" represents a promising alternative, particularly in the context of emerging vancomycin resistance. Its distinct mechanism of action, targeting protein synthesis, and its alternative metabolic pathway could offer significant advantages in specific clinical scenarios. Further preclinical and clinical studies would be necessary to fully elucidate the therapeutic potential and safety profile of such a novel agent. This comparative guide highlights the key attributes that researchers and clinicians must consider when evaluating established and emerging anti-infective therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vancomycin - Wikipedia [en.wikipedia.org]
- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 4. amberlife.net [amberlife.net]
- 5. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of vancomycin [pubmed.ncbi.nlm.nih.gov]
- 8. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vancomycin loading dose - the pharmacokinetics to consider [doseme-rx.com]
- 10. Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Section 2 - Vancomycin [rxkinetics.com]
"Anti-infective agent 6" cross-resistance with other antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of oxazolidinone antibiotics, exemplified by linezolid, with other classes of antimicrobial agents. The emergence of transferable resistance mechanisms, particularly the acquisition of genes such as cfr and optrA, presents a significant challenge to the clinical utility of these last-resort antibiotics. This document outlines the key resistance mechanisms, presents comparative quantitative data, details the experimental protocols used for their characterization, and provides visual diagrams of the involved pathways and workflows.
Mechanisms of Cross-Resistance
The primary mechanism of acquired cross-resistance to oxazolidinones and other antibiotic classes is the enzymatic modification of the drug target, the 50S ribosomal subunit. The most clinically significant of these is mediated by the cfr (chloramphenicol-florfenicol resistance) gene .
The cfr gene encodes an RNA methyltransferase that modifies an adenosine residue (A2503) in the 23S rRNA component of the 50S ribosomal subunit.[1][2] This methylation alters the binding site of several classes of antibiotics that target the peptidyl transferase center (PTC) of the ribosome.[1][3] This results in a multidrug resistance phenotype known as PhLOPSA , conferring resistance to:
-
Ph enicols (e.g., chloramphenicol, florfenicol)
-
L incosamides (e.g., clindamycin)
-
O xazolidinones (e.g., linezolid)
-
P leuromutilins (e.g., tiamulin, valnemulin)
Another significant transferable resistance mechanism is mediated by the optrA gene . This gene encodes an ATP-binding cassette (ABC-F) protein that confers resistance to oxazolidinones and phenicols.[5][6] The optrA gene is often located on mobile genetic elements, facilitating its spread among different bacterial species.[6][7]
Quantitative Data on Cross-Resistance
The presence of cfr and optrA genes leads to a significant increase in the Minimum Inhibitory Concentrations (MICs) of the affected antibiotics. The following tables summarize the comparative MIC values for susceptible (wild-type) and resistant bacterial strains harboring these genes.
Table 1: Impact of the cfr Gene on MICs (μg/mL) in Staphylococcus aureus
| Antibiotic Class | Antibiotic | Wild-Type S. aureus (MIC) | S. aureus with cfr (MIC) | Fold Increase |
| Oxazolidinones | Linezolid | 1 - 4 | 8 - >256 | 2 - >64 |
| Phenicols | Chloramphenicol | 2 - 8 | 32 - >128 | 4 - >16 |
| Florfenicol | 2 - 4 | 16 - 64 | 4 - 32 | |
| Lincosamides | Clindamycin | ≤0.5 | 4 - >128 | >8 - >256 |
| Pleuromutilins | Tiamulin | 0.12 - 0.5 | 8 - 32 | 16 - 256 |
| Valnemulin | ≤0.12 - 0.25 | 2 - 8 | >8 - >64 | |
| Streptogramin A | Quinupristin | 0.5 - 2 | 8 - 32 | 4 - 64 |
Data compiled from multiple sources demonstrating the typical range of MICs.[4][8][9]
Table 2: Impact of the optrA Gene on MICs (μg/mL) in Enterococcus faecalis
| Antibiotic Class | Antibiotic | Wild-Type E. faecalis (MIC) | E. faecalis with optrA (MIC) | Fold Increase |
| Oxazolidinones | Linezolid | 1 - 2 | 4 - 16 | 2 - 16 |
| Tedizolid | 0.25 - 0.5 | 1 - 4 | 2 - 16 | |
| Phenicols | Chloramphenicol | 4 - 8 | 16 - 64 | 2 - 16 |
| Florfenicol | 8 - 16 | 32 - 128 | 2 - 16 |
Data compiled from multiple sources demonstrating the typical range of MICs.[5][6][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of cross-resistance.
Antimicrobial Susceptibility Testing (AST)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate.[11][12]
a. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from a non-selective agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
b. Broth Microdilution Method:
-
Prepare serial two-fold dilutions of the antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Within 15 minutes of standardization, dilute the adjusted bacterial suspension in CAMHB to a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Molecular Detection of Resistance Genes (cfr and optrA)
This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence of the cfr and optrA genes in bacterial isolates.[13][14]
a. DNA Extraction:
-
Culture the bacterial isolate overnight on an appropriate agar medium.
-
Harvest a loopful of bacterial colonies and resuspend in 200 µL of sterile nuclease-free water.
-
Boil the bacterial suspension for 10 minutes to lyse the cells.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the cell debris.
-
Use the supernatant containing the genomic DNA as the template for the PCR reaction.
b. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the cfr or optrA gene.
-
Add 1-5 µL of the extracted DNA template to the master mix.
-
Perform PCR using a thermal cycler with the following typical conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (primer-dependent).
-
Extension: 72°C for 1 minute (product size-dependent).
-
-
Final extension: 72°C for 5-10 minutes.
-
c. Gel Electrophoresis:
-
Mix the PCR products with a loading dye.
-
Load the mixture onto a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
Visualize the DNA fragments under UV light. The presence of a band of the expected size indicates a positive result for the respective resistance gene.
Visualizations
The following diagrams illustrate the mechanism of cfr-mediated resistance and a typical experimental workflow for its investigation.
Caption: Mechanism of cfr-mediated antibiotic resistance.
Caption: Experimental workflow for investigating cross-resistance.
References
- 1. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms to evade it - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genetic Environment of the cfr Gene and the Presence of Other Mechanisms Account for the Very High Linezolid Resistance of Staphylococcus epidermidis Isolate 426-3147L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cfr rRNA methyltransferase confers resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transferable Resistance Gene optrA in Enterococcus faecalis from Swine in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emergence of OptrA Gene Mediated Linezolid Resistance among Enterococcus Faecium: A Pilot Study from a Tertiary Care Hospital, India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of Genes Related to Linezolid Resistance (poxtA, cfr, and optrA) in Clinical Isolates of Enterococcus spp. from Humans: A First Report from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Performance of Anti-infective Agent 6 (Gentamicin) in Diverse Growth Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of the anti-infective agent Gentamicin (serving as a proxy for "Anti-infective agent 6") and its alternatives, Amikacin and Tobramycin, in various microbiological growth media. The efficacy of aminoglycoside antibiotics is notably influenced by the chemical composition of the culture medium, a factor critical for the accurate interpretation of susceptibility testing results.
The Critical Role of Growth Media in Susceptibility Testing
The selection of growth media is a pivotal factor in determining the in vitro efficacy of anti-infective agents. For aminoglycosides such as Gentamicin, the concentration of divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺), in the medium can significantly alter the measured Minimum Inhibitory Concentration (MIC).[1][2][3] An increased concentration of these cations can antagonize the activity of aminoglycosides, leading to higher MIC values, particularly against organisms like Pseudomonas aeruginosa.[2] This phenomenon is attributed to the cations' interference with the antibiotic's uptake into the bacterial cell.[2] Consequently, standardized media such as Mueller-Hinton Broth/Agar, often with adjusted cation concentrations, are recommended for clinical susceptibility testing to ensure reproducibility.[4] Discrepancies in results have been noted between different media types, such as Mueller-Hinton Agar and Tryptone Soy Agar, underscoring the importance of media selection in research settings.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the performance of Gentamicin and its alternatives in different growth media against various bacterial strains. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Comparative Efficacy of Tobramycin against Staphylococcus aureus in Different Growth Media
| Antibiotic | Bacterial Strain | Growth Medium | MIC (mg/L) |
| Tobramycin | Staphylococcus aureus ATCC 25923 | Cation-adjusted Mueller-Hinton Broth (MHB-ca) | 0.25 |
| Tobramycin | Staphylococcus aureus ATCC 25923 | Trypticase Soy Broth + 1% Glucose + 2% NaCl (TGN) | >2 |
| Tobramycin | Staphylococcus aureus ATCC 25923 | Artificial Sputum Medium (ASM) | 1 |
| Tobramycin | Staphylococcus aureus ATCC 33591 (MRSA) | Cation-adjusted Mueller-Hinton Broth (MHB-ca) | >128 |
| Tobramycin | Staphylococcus aureus ATCC 33591 (MRSA) | Trypticase Soy Broth + 1% Glucose + 2% NaCl (TGN) | >128 |
| Tobramycin | Staphylococcus aureus ATCC 33591 (MRSA) | Artificial Sputum Medium (ASM) | >128 |
Data sourced from a study on S. aureus biofilms.[5]
Table 2: General Activity of Aminoglycosides against Various Pathogens (Primarily in Mueller-Hinton Media)
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | Key Findings |
| Gentamicin | Escherichia coli | 6 - 30 | Comparably effective to Kanamycin in one study.[6] |
| Gentamicin | Pseudomonas aeruginosa | - | Susceptibility results vary significantly among different testing methods and media cation content.[1][7] |
| Tobramycin | Staphylococcus aureus | 0.02 - 0.07 | Highly active in Mueller-Hinton agar.[8] |
| Tobramycin | Pseudomonas aeruginosa | 0.30 - 18.8 | Generally more active than Gentamicin against P. aeruginosa on a weight basis.[3][9] |
| Amikacin | Pseudomonas aeruginosa | 2 - 8 (MIC₅₀/₉₀) | Retains high susceptibility rates against recent clinical isolates.[10] |
| Amikacin | Enterobacteriaceae & P. aeruginosa | - | Often effective against Gentamicin-resistant strains.[11] |
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental procedures. The two most common methods for in vitro antibiotic susceptibility testing are detailed below.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Methodology:
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Other specialized broths may be used depending on the research question, but their composition must be clearly defined.[12]
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in the broth within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is prepared from a pure, overnight culture. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated, typically at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth (turbidity).
Kirby-Bauer Disk Diffusion Susceptibility Test
The Kirby-Bauer method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
Methodology:
-
Media Preparation: Mueller-Hinton agar plates are prepared with a standardized depth. The agar surface should be dry before inoculation.
-
Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum, excess fluid is removed, and the entire surface of the agar plate is swabbed evenly in three directions to ensure confluent growth.
-
Disk Application: Antibiotic-impregnated disks are dispensed onto the agar surface, ensuring they are at least 24 mm apart.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. This diameter is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams have been generated.
Caption: Workflow for Antibiotic Susceptibility Testing.
Caption: Mechanism of Action for Gentamicin.
References
- 1. Effect of cation content of agar on the activity of gentamicin, tobramycin, and amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Tobramycin and Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wide variability in Pseudomonas aeruginosa aminoglycoside results among seven susceptibility testing procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ["In vitro" determination of bacterial sensitivity to tobramycin (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A mini-review: environmental and metabolic factors affecting aminoglycoside efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Anti-infective Agent 6
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Anti-infective Agent 6 and materials contaminated with it. As the specific properties of "this compound" are not defined, these procedures adopt a conservative approach, treating the agent as a potentially hazardous chemical and biohazardous material. Adherence to these guidelines is essential to ensure personnel safety and environmental protection.
Guiding Principle: Waste Characterization
All materials containing or contaminated with this compound must be managed as both chemical waste and biohazardous waste .[1] This dual classification ensures the highest level of safety and regulatory compliance. Never dispose of this agent or its related waste down the drain or in regular trash without prior deactivation and institutional approval.[2][3]
Personal Protective Equipment (PPE)
Before handling any waste contaminated with this compound, personnel must wear appropriate PPE.
-
Standard Handling:
-
Disposable nitrile gloves
-
Safety glasses or goggles
-
Lab coat
-
-
Handling Autoclaves:
Waste Segregation and Collection
Proper segregation at the point of generation is the first critical step in the disposal process.
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste, such as spent cell culture media, in a dedicated, leak-proof, and shatter-resistant container (e.g., a plastic carboy).[8]
-
The container must be clearly labeled "this compound Waste - Chemical and Biohazard."
-
-
Sharps Waste:
Disposal Workflow for this compound
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. eec.ky.gov [eec.ky.gov]
- 4. Autoclaving of Infectious Waste | PennEHRS [ehrs.upenn.edu]
- 5. ibc.utah.edu [ibc.utah.edu]
- 6. cpp.edu [cpp.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. eCFR :: 49 CFR 173.197 -- Regulated medical waste. [ecfr.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
